Product packaging for 2-Phenylpropionic acid(Cat. No.:CAS No. 492-37-5)

2-Phenylpropionic acid

Número de catálogo: B117257
Número CAS: 492-37-5
Peso molecular: 150.17 g/mol
Clave InChI: YPGCWEMNNLXISK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hydratropic acid is a 2-arylpropionic acid carrying a phenyl group at position 2. It is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon. It has a role as a human xenobiotic metabolite. It is functionally related to a phenylacetic acid.
2-Phenylpropionic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
RN given refers to cpd without isomeric designation;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B117257 2-Phenylpropionic acid CAS No. 492-37-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydratropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7782-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydratropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, also known as hydratropic acid, is a carboxylic acid belonging to the phenylpropanoid class of natural products. This guide provides a comprehensive overview of its natural sources and the current understanding of its biosynthetic pathways in various organisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, spanning the plant and microbial kingdoms. While its presence is not widespread, its detection in these organisms suggests distinct metabolic pathways.

In Plants
In Microorganisms

This compound has been identified as a metabolite in a diverse range of bacterial genera. These include Acinetobacter, Bacteroides, Bifidobacterium, Clostridium, Enterococcus, Escherichia, Eubacterium, Klebsiella, Lactobacillus, Pseudomonas, and Staphylococcus. Its formation in these microorganisms is often associated with the metabolism of aromatic amino acids. Additionally, some fungi, such as Verticillium lecanii, are known to metabolize and perform chiral inversion of this compound. As with plants, there is a lack of comprehensive quantitative data on the production levels of this compound by these microorganisms.

Table 1: Documented Natural Sources of this compound

KingdomPhylum/DivisionGenus/SpeciesCommon NameReference(s)
PlantaeAngiospermsHoya crassipesWax Plant[1]
Hoya pseudolanceolataWax Plant[1]
Alpinia officinarumGalangal
BacteriaVariousAcinetobacter sp.
Bacteroides sp.
Bifidobacterium sp.
Clostridium sp.
Enterococcus sp.
Escherichia sp.
Eubacterium sp.
Klebsiella sp.
Lactobacillus sp.
Pseudomonas sp.
Staphylococcus sp.
FungiAscomycotaVerticillium lecanii

Note: Quantitative data on concentrations is currently limited in the literature.

Biosynthesis of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. While the initial steps of this pathway are well-characterized, the specific enzymatic reactions leading to this compound are not yet fully elucidated.

The General Phenylpropanoid Pathway

The biosynthesis of phenylpropanoids begins with the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway.

Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Downstream Downstream Phenylpropanoids (Lignans, Flavonoids, etc.) p_Coumaroyl_CoA->Downstream

Figure 1: The general phenylpropanoid pathway.

The key enzymes in this initial sequence are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Hypothetical Biosynthetic Pathways to this compound

From the central intermediate, cinnamic acid, several hypothetical routes could lead to the formation of this compound. These are likely to involve modifications to the three-carbon side chain.

One plausible mechanism is a pathway analogous to the beta-oxidation of fatty acids, which has been proposed for the biosynthesis of benzoic acid from cinnamic acid. This would involve a series of enzymatic reactions to shorten the side chain.

Beta_Oxidation_Pathway Cinnamic_Acid Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase Intermediates Hydrated/Oxidized Intermediates Cinnamoyl_CoA->Intermediates Hydratase/ Dehydrogenase Phenylpropionyl_CoA Phenylpropionyl-CoA Intermediates->Phenylpropionyl_CoA Thiolase (hypothetical) Two_Phenylpropionic_Acid This compound Phenylpropionyl_CoA->Two_Phenylpropionic_Acid Thioesterase

Figure 2: Hypothetical beta-oxidation-like pathway.

The proposed enzymatic steps are:

  • CoA Ligation: Activation of cinnamic acid to cinnamoyl-CoA by a CoA ligase.

  • Hydration and Oxidation: Hydration of the double bond and subsequent oxidation of the hydroxyl group to a ketone.

  • Thiolytic Cleavage: A thiolase would cleave the Cα-Cβ bond, but to arrive at a propionic acid, a different mechanism of chain shortening or modification would be required compared to the benzoic acid pathway. The exact enzymatic machinery for this step is unknown.

  • Thioester Hydrolysis: A thioesterase would release this compound from its CoA ester.

In microorganisms, alternative pathways may exist. For instance, some bacteria can synthesize this compound from 2-phenylpropionitrile through the action of a nitrilase enzyme.

Nitrile_Pathway Two_Phenylpropionitrile 2-Phenylpropionitrile Two_Phenylpropionic_Acid This compound Two_Phenylpropionitrile->Two_Phenylpropionic_Acid Nitrilase

Figure 3: Microbial nitrile hydrolysis pathway.

The origin of 2-phenylpropionitrile in these organisms is not well understood but could potentially be derived from intermediates of the phenylpropanoid pathway.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and quantification of this compound from plant tissues, which can be adapted based on the specific plant matrix.

Extraction_Quantification_Workflow cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis Plant_Material Fresh/Dried Plant Material Grinding Grind to a fine powder Plant_Material->Grinding Solvent_Extraction Extract with organic solvent (e.g., Methanol, Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filter to remove solid debris Solvent_Extraction->Filtration Evaporation Evaporate solvent under vacuum Filtration->Evaporation Reconstitution Reconstitute in a suitable solvent Evaporation->Reconstitution SPE Solid Phase Extraction (SPE) Reconstitution->SPE optional HPLC_GCMS HPLC-UV/MS or GC-MS Analysis Reconstitution->HPLC_GCMS SPE->HPLC_GCMS Quantification Quantify using a standard curve HPLC_GCMS->Quantification

Figure 4: Workflow for extraction and quantification.

Methodology:

  • Sample Preparation:

    • Collect fresh plant material and either use immediately or freeze-dry for long-term storage.

    • Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Add a suitable organic solvent (e.g., methanol or ethyl acetate) at a specific ratio (e.g., 1:10 w/v).

    • Sonicate the mixture for a defined period (e.g., 30 minutes) or perform maceration with stirring for several hours.

    • Centrifuge the mixture to pellet the solid debris and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants and filter through a 0.22 µm filter.

  • Concentration and Reconstitution:

    • Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a solvent compatible with the analytical method (e.g., methanol for HPLC).

  • Quantification by HPLC-UV/MS:

    • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

    • Analysis: Inject the extracted sample and the standard solutions into the HPLC system.

    • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time and mass spectrum (if using MS). Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Elucidation of the Biosynthetic Pathway

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways.

Isotope_Labeling_Workflow cluster_feeding Isotope Feeding cluster_extraction_analysis Extraction and Analysis cluster_interpretation Interpretation Labeled_Precursor Prepare labeled precursor (e.g., ¹³C-L-Phenylalanine) Organism Administer to plant or microbial culture Labeled_Precursor->Organism Incubation Incubate for a defined period Organism->Incubation Extraction Extract metabolites Incubation->Extraction LCMS_Analysis Analyze by LC-MS or GC-MS Extraction->LCMS_Analysis Mass_Shift Detect mass shift in This compound LCMS_Analysis->Mass_Shift Pathway_Inference Infer biosynthetic pathway based on labeling pattern Mass_Shift->Pathway_Inference

Figure 5: Workflow for biosynthetic pathway elucidation.

Methodology:

  • Precursor Feeding:

    • Synthesize or procure a stable isotope-labeled precursor, such as ¹³C-L-phenylalanine or ¹³C-cinnamic acid.

    • Administer the labeled precursor to the plant (e.g., through hydroponics or injection) or add it to the growth medium of the microbial culture.

    • Incubate the organism for a time course to allow for the metabolism of the labeled precursor.

  • Metabolite Extraction and Analysis:

    • Harvest the plant tissue or microbial cells at different time points.

    • Extract the metabolites as described in Protocol 3.1.

    • Analyze the extracts using high-resolution LC-MS or GC-MS.

  • Data Analysis and Pathway Elucidation:

    • Look for the incorporation of the stable isotope into this compound by observing a corresponding mass shift in its mass spectrum.

    • Analyze the fragmentation pattern of the labeled this compound to determine the position of the incorporated isotopes.

    • By feeding different labeled precursors and analyzing the resulting labeling patterns in this compound and potential intermediates, the sequence of enzymatic reactions in the biosynthetic pathway can be deduced.

Conclusion and Future Directions

The natural occurrence of this compound is documented in a select number of plant and microbial species. Its biosynthesis is rooted in the general phenylpropanoid pathway, though the specific enzymatic steps for its formation remain to be fully elucidated. The hypothetical pathways presented here provide a foundation for future research.

To advance our understanding, future efforts should focus on:

  • Quantitative analysis of this compound in its known natural sources to establish baseline concentrations.

  • Identification and characterization of the enzymes involved in the conversion of cinnamic acid or other phenylpropanoid intermediates to this compound. This can be achieved through a combination of transcriptomics, proteomics, and biochemical assays using cell-free extracts or purified recombinant enzymes.

  • Elucidation of the complete biosynthetic pathway in both plants and microorganisms using stable isotope labeling and gene knockout/overexpression studies.

A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant and microbial metabolism but may also open avenues for the biotechnological production of this and related compounds for various applications.

References

Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a seemingly simple aromatic carboxylic acid, holds a central position in the study of stereochemistry and its profound implications in pharmacology. Its chiral nature, arising from a single stereocenter, gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-phenylpropionic acid and (S)-2-phenylpropionic acid. While possessing identical physical and chemical properties in an achiral environment, these enantiomers exhibit distinct biological activities, a phenomenon of critical importance in drug design and development. This technical guide provides an in-depth exploration of the theoretical principles governing the chirality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of Chirality in this compound

The chirality of this compound originates from the sp³-hybridized alpha-carbon, which is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group. This asymmetry results in the existence of two enantiomeric forms, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The differential interaction of these enantiomers with plane-polarized light is a hallmark of their chirality. The (S)-enantiomer is dextrorotatory, denoted as (+), while the (R)-enantiomer is levorotatory, denoted as (-). A 1:1 mixture of the two enantiomers constitutes a racemic mixture, which is optically inactive.

Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of atoms in the (R) and (S) enantiomers, while not affecting most bulk physical properties, leads to differences in their interaction with other chiral entities, including plane-polarized light. The racemic mixture often exhibits a different melting point compared to the pure enantiomers.

Property(R)-(-)-2-Phenylpropionic Acid(S)-(+)-2-Phenylpropionic AcidRacemic (±)-2-Phenylpropionic Acid
Melting Point (°C) 29-3029-305
Specific Rotation ([α]D) -72° (c=1.6 in chloroform)+72° (c=1.6 in chloroform)

Pharmacological Significance and Stereoselectivity

The therapeutic importance of this compound derivatives, particularly the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, underscores the significance of its chirality. The anti-inflammatory effects of these drugs are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

Crucially, this inhibition is stereoselective, with the (S)-enantiomer of most profens being the pharmacologically active form (the eutomer), while the (R)-enantiomer (the distomer) is significantly less active. For instance, (S)-ibuprofen is the active enantiomer responsible for the anti-inflammatory and analgesic properties of the racemic drug.

Metabolic Chiral Inversion

A fascinating and clinically relevant phenomenon is the in vivo metabolic chiral inversion of 2-arylpropionic acids. In many species, including humans, the less active (R)-enantiomer can be converted to the active (S)-enantiomer. This unidirectional inversion is a complex enzymatic process that effectively increases the therapeutic efficacy of the racemic mixture.

G R_enantiomer (R)-2-Phenylpropionic Acid (less active) metabolism Metabolic Chiral Inversion (in vivo) R_enantiomer->metabolism S_enantiomer (S)-2-Phenylpropionic Acid (active) metabolism->S_enantiomer

Quantitative Pharmacological Data
Compound DerivativeTargetInhibition Constant (Ki) (µM)
Compound 6h COX-12.07[1]
Compound 6l COX-11.70[1]

Note: Data for specific derivatives of this compound are presented to illustrate the principle of stereoselective inhibition.

Experimental Protocols

The preparation of enantiomerically pure this compound is crucial for both research and pharmaceutical applications. Two primary strategies are employed: the resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution by Diastereomeric Salt Crystallization

This classical method relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution of Racemic this compound using (+)-Cinchonine

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol or acetone).

    • Add an equimolar amount of the chiral resolving agent, (+)-cinchonine, to the solution.

    • Stir the mixture until the salt completely precipitates.

  • Fractional Crystallization:

    • Heat the solvent to dissolve the diastereomeric salt mixture.

    • Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will crystallize out first.

    • Collect the crystals by filtration.

    • Recrystallize the obtained salt multiple times from the same solvent to improve diastereomeric purity. Monitor the optical rotation of the salt after each crystallization until a constant value is achieved.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically enriched this compound.

    • Extract the acid with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the pure enantiomer.

  • Recovery of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor of the crystallization steps by a similar acidification and extraction process.

G racemic Racemic This compound diastereomers Diastereomeric Salts racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Cinchonine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation acidification1 Acidification & Extraction separation->acidification1 Less Soluble Salt acidification2 Acidification & Extraction separation->acidification2 More Soluble Salt (from mother liquor) enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2

Enantioselective Synthesis via Asymmetric Hydrogenation

This modern approach involves the direct synthesis of a single enantiomer using a chiral catalyst. A common strategy is the asymmetric hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid.

Protocol: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

  • Catalyst Preparation (in situ):

    • In an inert atmosphere (e.g., in a glovebox), add a chiral phosphine ligand (e.g., a derivative of BINAP) and a ruthenium precursor (e.g., [Ru(benzene)Cl₂]₂) to a reaction vessel.

    • Add a suitable degassed solvent (e.g., methanol) and heat the mixture to form the active chiral catalyst.

  • Hydrogenation Reaction:

    • In a stainless-steel reactor under an inert atmosphere, add the substrate, 2-phenylacrylic acid, and a base (e.g., triethylamine).

    • Add the prepared catalyst solution.

    • Pressurize the reactor with hydrogen gas (e.g., to 60 atm).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).

  • Work-up and Purification:

    • Carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The resulting product can be purified by standard techniques such as column chromatography to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess (ee) of the product is typically determined by chiral high-performance liquid chromatography (HPLC) or by converting the acid to a diastereomeric derivative and analyzing by NMR spectroscopy or gas chromatography.[2]

G substrate 2-Phenylacrylic Acid (Prochiral) reaction Asymmetric Hydrogenation substrate->reaction catalyst Chiral Ru-BINAP Catalyst catalyst->reaction hydrogen H₂ Gas hydrogen->reaction product (R)- or (S)-2-Phenylpropionic Acid (Enantiomerically Enriched) reaction->product

Conclusion

The chirality of this compound is a fundamental concept with far-reaching implications in medicinal chemistry and drug development. The distinct pharmacological profiles of its (R) and (S) enantiomers highlight the importance of stereochemistry in molecular recognition and biological activity. The ability to separate racemic mixtures and synthesize enantiomerically pure forms of this and related compounds is a critical skill for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies essential for understanding and working with the chiral nature of this compound.

References

A Guide to the Spectroscopic Data Analysis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Phenylpropionic acid (also known as hydratropic acid), a key intermediate in the synthesis of various pharmaceuticals. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols, this document serves as a vital resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The structural identity of this compound (C₉H₁₀O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
~11.5 - 11.7 Broad Singlet 1H - Carboxylic Acid (-COOH)
~7.20 - 7.40 Multiplet 5H - Aromatic Protons (C₆H₅)
~3.73 Quartet 1H ~7.2 Methine Proton (-CH)
~1.51 Doublet 3H ~7.2 Methyl Protons (-CH₃)

Data sourced from[1][2]

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~181.1 Carboxylic Carbon (C=O)
~139.7 Aromatic C1 (ipso-carbon)
~128.6 Aromatic C3/C5 (meta-carbons)
~127.6 Aromatic C4 (para-carbon)
~127.2 Aromatic C2/C6 (ortho-carbons)
~45.4 Methine Carbon (-CH)
~18.0 Methyl Carbon (-CH₃)

Data sourced from[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Description
2500 - 3300 O-H stretch Very broad, characteristic of a carboxylic acid dimer
> 3000 C-H stretch (sp²) Aromatic C-H
< 3000 C-H stretch (sp³) Aliphatic C-H[3]
1700 - 1725 C=O stretch Strong, sharp absorption for the carboxylic acid carbonyl
1450 - 1600 C=C stretch Aromatic ring skeletal vibrations

| 1210 - 1320 | C-O stretch | Coupled with O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/z Ratio Proposed Fragment Notes
150 [C₉H₁₀O₂]⁺ Molecular Ion (M⁺)[2]
105 [M - COOH]⁺ Base Peak, loss of the carboxyl group[1][2]
77 [C₆H₅]⁺ Phenyl cation

Molecular Weight: 150.17 g/mol [4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 15-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR[6].

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. To ensure complete dissolution, the sample can be gently heated or vortexed[6].

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm)[7].

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube[6]. Avoid transferring any solid particulates.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Acquire the ¹H and ¹³C spectra according to the instrument's standard procedures.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Place approximately 50 mg of solid this compound into a small vial[8].

  • Dissolution: Add a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) to completely dissolve the solid[8].

  • Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a single, clean NaCl or KBr salt plate. Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate[8].

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Obtain the IR spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution[8].

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to protect them from moisture[9].

Mass Spectrometry Protocol (Electron Ionization)
  • Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated according to the manufacturer's protocol to ensure accurate mass assignment and resolution[10].

  • Sample Introduction: Introduce a small quantity of the this compound sample into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical process in drug development and research. The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acquisition Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Interpretation & Confirmation Sample This compound Sample Preparation Sample Preparation for Analysis (Dissolution, Film Casting, etc.) Sample->Preparation NMR_Acq Acquire ¹H & ¹³C NMR Spectra Preparation->NMR_Acq IR_Acq Acquire IR Spectrum Preparation->IR_Acq MS_Acq Acquire Mass Spectrum Preparation->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, & Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Functional Group Vibrational Frequencies IR_Acq->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Integration Integrate All Spectroscopic Data NMR_Analysis->Integration IR_Analysis->Integration MS_Analysis->Integration Elucidation Structure Elucidation & Confirmation Integration->Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Optical Activity of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and optical activity of 2-phenylpropionic acid, a chiral carboxylic acid of significant interest in the pharmaceutical industry. This document details the fundamental principles of its chirality, methods for the separation and analysis of its enantiomers, and the profound impact of its stereochemistry on its biological activity.

Introduction to the Chirality of this compound

This compound, also known as hydratropic acid, possesses a single stereocenter at the C2 position of the propionic acid chain. This chiral center is bonded to a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group.[1] Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid, based on the Cahn-Ingold-Prelog priority rules.

The two enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[2] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+)), while the other rotates it in a counter-clockwise direction (levorotatory, denoted as (-)) to an equal magnitude.[2]

Physicochemical and Optical Properties

The distinct stereoisomers of this compound have well-characterized physical and optical properties. A summary of these key quantitative data is presented in the table below for easy comparison. It is important to note that specific rotation values can vary with the solvent, concentration, and temperature of the measurement.

Property(S)-(+)-2-Phenylpropionic Acid(R)-(-)-2-Phenylpropionic AcidRacemic (±)-2-Phenylpropionic Acid
CAS Number 7782-24-3[3][4][5]7782-26-5[6][7][8]492-37-5
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol [3][6]150.17 g/mol [3][6]150.17 g/mol
Melting Point 29-30 °C[3][4][6]29-30 °C[6][9]Not applicable (liquid at room temp.)
Boiling Point 115 °C at 1 mmHg[3][4][6]115 °C at 1 mmHg[6][9]135-136 °C at 10 mmHg
Density 1.1 g/mL at 25 °C[3][4][6]1.1 g/mL at 25 °C[6][9]1.1 g/mL at 25 °C
Specific Optical Rotation ([α]²⁰_D) +72° (c = 1.6 in chloroform)[3]-72° (c = 1.6 in chloroform)[6]
+73.5° ± 2.5° (c = 1.6 in chloroform)-73° (c = 1.6 in chloroform)[8]
+75° (c = 3 in chloroform)[4]-95° ± 1.0° (c = 3 in benzene)
-80° (c = 3 in ethanol)[7]

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound is crucial for its application in pharmaceuticals. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the methylation of phenylacetic acid derivatives followed by hydrolysis. A detailed experimental protocol for the synthesis of the racemic mixture is provided in the experimental section.

Chiral Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts is a widely used method to separate the enantiomers of this compound. This process involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine such as (R)- or (S)-α-methylbenzylamine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. The separated diastereomeric salts are then treated with a strong acid to regenerate the respective pure enantiomers of this compound.

G racemic_acid Racemic (±)-2-Phenylpropionic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemic_acid->diastereomeric_salts Reaction chiral_amine Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-amine) fractional_crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 r_acid (R)-(-)-2-Phenylpropionic Acid acidification1->r_acid s_acid (S)-(+)-2-Phenylpropionic Acid acidification2->s_acid

Figure 1: Workflow for the classical resolution of this compound.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Phenylacetonitrile

  • Dimethyl carbonate

  • Sodium methoxide

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • 15% Hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine phenylacetonitrile, dimethyl carbonate, and a catalytic amount of sodium methoxide.

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by gas chromatography.

  • After completion, cool the reaction mixture and add water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • To the aqueous layer, add 10% sodium hydroxide solution and heat at reflux for 4-5 hours to hydrolyze the nitrile to the corresponding amide and then to the carboxylate salt.

  • Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic byproducts.

  • Carefully acidify the aqueous solution with 15% hydrochloric acid until a precipitate forms.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure racemic this compound.

Chiral Resolution of this compound

This is a representative protocol for the classical resolution of racemic this compound using a chiral amine.

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (or (S)-(-)-α-Methylbenzylamine)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid solution

Procedure:

  • Dissolve racemic this compound in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • The mother liquor, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

  • To recover the enantiomerically enriched acid, suspend the collected crystals in water and add 1 M hydrochloric acid until the solution is acidic.

  • Extract the liberated this compound with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • The enantiomeric purity can be determined by polarimetry or chiral HPLC.

Determination of Optical Activity by Polarimetry

Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (typically 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a sample of the enantiomerically pure or enriched this compound.

  • Dissolve the sample in a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to a known concentration (c, in g/mL).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α_obs).

  • Calculate the specific rotation [α] using the formula: [α] = α_obs / (l * c) where l is the path length of the cell in decimeters (dm).

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

This is a representative method for the analytical separation of this compound enantiomers.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a cyclodextrin-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of racemic this compound and solutions of the individual enantiomers (if available) in the mobile phase.

  • Prepare the sample solution for analysis by dissolving a known amount in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and the resolution.

  • Inject the individual enantiomer standards to confirm the elution order.

  • Inject the sample solution and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

G start Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) start->hplc column Chiral Stationary Phase Column hplc->column detector UV Detector column->detector data Data Acquisition and Processing detector->data result Chromatogram with Separated Enantiomer Peaks data->result calculation Calculation of Enantiomeric Excess (% ee) result->calculation

Figure 2: Experimental workflow for chiral HPLC analysis.

Pharmacological Significance and Metabolic Chiral Inversion

The stereochemistry of this compound and its derivatives, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), is of paramount importance in pharmacology. For many profens, the (S)-enantiomer is the pharmacologically active eutomer, responsible for the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is the less active or inactive distomer.

A fascinating and clinically relevant phenomenon is the metabolic chiral inversion of the (R)-enantiomer to the (S)-enantiomer in vivo.[1] This unidirectional conversion is mediated by enzymes and involves the formation of a coenzyme A (CoA) thioester intermediate. The (R)-enantiomer is converted to its CoA thioester, which then undergoes epimerization to the (S)-CoA thioester, followed by hydrolysis to release the active (S)-enantiomer.[1] This metabolic switching has significant implications for drug development, as the administration of the racemic mixture can lead to a higher effective dose of the active enantiomer than initially administered. However, the extent of this inversion can vary between species and individuals.

G R_acid (R)-(-)-2-Phenylpropionic Acid (less active) R_CoA (R)-2-Phenylpropionyl-CoA R_acid->R_CoA Acyl-CoA Synthetase S_CoA (S)-2-Phenylpropionyl-CoA R_CoA->S_CoA Epimerase S_acid (S)-(+)-2-Phenylpropionic Acid (active) S_CoA->S_acid Thioesterase

Figure 3: Signaling pathway of metabolic chiral inversion.

Conclusion

The stereochemistry and optical activity of this compound are fundamental to its chemical and biological properties. The existence of two enantiomers with distinct optical rotations and, more importantly, different pharmacological activities, underscores the necessity for enantioselective synthesis and analysis in drug development. The methodologies outlined in this guide for the synthesis, resolution, and analysis of this compound enantiomers provide a robust framework for researchers and scientists in the field. A thorough understanding of these principles and techniques is essential for the development of safe and effective chiral pharmaceuticals.

References

2-Phenylpropionic Acid as a Metabolite of Alpha-Methylstyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of alpha-methylstyrene (AMS) to 2-phenylpropionic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the biotransformation of xenobiotics. This document details the metabolic pathways, presents quantitative data from animal studies, outlines experimental protocols for metabolite analysis, and provides visualizations of the key processes. While this compound is a minor metabolite, understanding its formation is crucial for a complete toxicological and metabolic profile of alpha-methylstyrene.

Introduction

Alpha-methylstyrene (AMS) is an organic compound used in the production of plastics, resins, and polymers.[1] Human exposure can occur in occupational settings, primarily through inhalation.[1] Understanding the metabolism of AMS is essential for assessing its potential toxicity and for developing appropriate safety measures. The biotransformation of AMS leads to several metabolites, with this compound being one of the identified products, albeit in small quantities. This guide focuses on the formation of this compound as a metabolite of AMS.

Metabolic Pathway of Alpha-Methylstyrene

The metabolism of alpha-methylstyrene in mammals is proposed to be initiated by oxidation, primarily mediated by the cytochrome P450 enzyme system, to form an epoxide intermediate. This reactive epoxide can then undergo several transformations, one of which leads to the formation of this compound.

The initial and key step in the metabolism of alpha-methylstyrene is the epoxidation of the double bond, catalyzed by cytochrome P450 (CYP) enzymes.[2] This reaction forms the reactive intermediate, alpha-methylstyrene oxide. This epoxide is a critical branching point in the metabolic pathway.

The primary routes of detoxification for the epoxide intermediate are enzymatic hydrolysis and conjugation with glutathione.[3] The hydrolysis of alpha-methylstyrene oxide is catalyzed by epoxide hydrolase (EH), which opens the epoxide ring to form a diol, 2-phenyl-1,2-propanediol.[4][5] This diol is a major metabolite of AMS.[2]

While the predominant pathways involve the formation of other metabolites, a minor pathway leads to the formation of this compound. The exact enzymatic steps for this conversion from alpha-methylstyrene oxide in mammals are not definitively established in the reviewed literature but are hypothesized to involve further oxidation and rearrangement reactions.

Below is a diagram illustrating the proposed metabolic pathway:

Alpha-Methylstyrene Metabolism AMS Alpha-Methylstyrene Epoxide Alpha-Methylstyrene Oxide AMS->Epoxide Cytochrome P450 Diol 2-Phenyl-1,2-propanediol Epoxide->Diol Epoxide Hydrolase Atrolactic_Acid Atrolactic Acid Epoxide->Atrolactic_Acid Further Oxidation Mercapturate S-(2-hydroxy-2-phenylpropyl)- N-acetylcysteine Epoxide->Mercapturate GST PPA This compound Epoxide->PPA Proposed Minor Pathway (Oxidation/Rearrangement) Glucuronide 2-Phenyl-1,2-propanediol Glucuronide Diol->Glucuronide UGT

Figure 1: Proposed metabolic pathway of alpha-methylstyrene.

Quantitative Data on Alpha-Methylstyrene Metabolites

MetabolitePercentage of Urinary Radioactivity (%)
2-Phenyl-1,2-propanediol glucuronide50
Atrolactic acid27
S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine13
2-Phenyl-1,2-propanediol3
This compound 1
Table 1: Urinary Metabolites of Alpha-Methylstyrene in Male F344/N Rats[2]

Experimental Protocols

The identification and quantification of this compound and other AMS metabolites in biological matrices like urine typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Workflow for Urinary Organic Acid Analysis

The general workflow for analyzing organic acids in urine is depicted in the following diagram:

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Acidification Acidification (e.g., with HCl) Urine_Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Derivatization_Step Derivatization (e.g., with BSTFA + Pyridine) Evaporation->Derivatization_Step GCMS_Analysis GC-MS Analysis Derivatization_Step->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: General workflow for urinary organic acid analysis.
Detailed Protocol for GC-MS Analysis of Urinary Organic Acids

This protocol is a composite based on established methods for the analysis of organic acids in urine and is suitable for the detection of this compound.[6][7]

1. Sample Preparation and Extraction:

  • To 1 mL of urine in a glass tube, add an internal standard (e.g., a non-endogenous, structurally similar organic acid).

  • Acidify the urine to a pH of less than 2 by adding a few drops of 5M HCl.

  • Saturate the solution with solid sodium chloride to improve extraction efficiency.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer with another 2 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

2. Derivatization:

  • To the dried residue, add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.

  • Cap the tube tightly and heat at 60-70°C for 30-45 minutes to form trimethylsilyl (TMS) derivatives of the organic acids. This step increases the volatility and thermal stability of the analytes for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-1MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: An initial temperature of 50-80°C held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-300°C, and held for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 50-600 amu.

    • Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards.

    • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard.

Conclusion

The metabolism of alpha-methylstyrene results in the formation of several metabolites, with this compound being a minor product. The primary metabolic pathway involves epoxidation by cytochrome P450 enzymes, followed by hydrolysis via epoxide hydrolase. The quantitative data from rat studies indicate that this compound accounts for a small fraction of the urinary metabolites. The provided experimental protocol for GC-MS analysis offers a robust method for the identification and quantification of this compound and other metabolites in biological samples. Further research is warranted to fully elucidate the enzymatic steps leading to this compound in mammals and to obtain quantitative data in human systems. This guide provides a foundational understanding for researchers and professionals working on the metabolism and toxicology of alpha-methylstyrene and related compounds.

References

Fundamental Chemical Properties of Hydratropic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of hydratropic acid, also known as 2-phenylpropionic acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

Hydratropic acid is a carboxylic acid with a phenyl group attached to the alpha-carbon. It is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers.

  • IUPAC Name: 2-Phenylpropanoic acid

  • Synonyms: α-Methylphenylacetic acid, this compound

  • CAS Number: 492-37-5 (for the racemic mixture)

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

Chemical Structure:

Caption: Chemical structure of Hydratropic Acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of hydratropic acid. It is important to note that the melting point differs significantly between the racemic mixture and the pure enantiomers.

PropertyValueReference
Physical State White to very pale yellow liquid or low melting solid.
Melting Point (Racemic) 5 °C
Melting Point ((R)-enantiomer) 29-30 °C
Melting Point ((S)-enantiomer) 29-30 °C
Boiling Point 260-262 °C
Density 1.1 g/mL at 25 °C
Refractive Index (n20/D) 1.522
pKa (Predicted) 4.34 ± 0.10
Water Solubility 10 g/L (20 °C)
Solubility in Organic Solvents Soluble in alcohol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of hydratropic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of hydratropic acid exhibits characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of hydratropic acid. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methine proton at the alpha-position, and the methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

While specific spectra are not included here, they are readily available in spectral databases such as SpectraBase.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of hydratropic acid.

Synthesis of Racemic Hydratropic Acid

Hydratropic acid can be synthesized via the catalytic hydrogenation of atropic acid.

Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine atropic acid, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a sufficient time to ensure complete conversion.

  • Work-up: After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude hydratropic acid can be further purified by distillation or crystallization.

Racemic Resolution of Hydratropic Acid

The separation of the enantiomers of hydratropic acid can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Protocol:

  • Salt Formation: Dissolve the racemic hydratropic acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine).

  • Diastereomer Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched hydratropic acid.

  • Extraction and Purification: Extract the hydratropic acid into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent to yield the purified enantiomer.

G cluster_synthesis Synthesis of Hydratropic Acid AtropicAcid Atropic Acid ReactionVessel High-Pressure Autoclave AtropicAcid->ReactionVessel Catalyst Hydrogenation Catalyst (e.g., Pd/C) Catalyst->ReactionVessel Solvent1 Solvent (e.g., Ethanol) Solvent1->ReactionVessel Hydrogen Hydrogen Gas Hydrogen->ReactionVessel CrudeProduct Crude Hydratropic Acid ReactionVessel->CrudeProduct Purification Purification (Distillation/Crystallization) CrudeProduct->Purification HydratropicAcid Hydratropic Acid Purification->HydratropicAcid

Caption: Workflow for the synthesis of hydratropic acid.

G cluster_resolution Racemic Resolution of Hydratropic Acid RacemicAcid Racemic Hydratropic Acid SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ChiralAmine Chiral Amine (e.g., (R)-1-phenylethylamine) ChiralAmine->SaltFormation Solvent2 Solvent (e.g., Methanol) Solvent2->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DiastereomerCrystals Crystals of one Diastereomer Crystallization->DiastereomerCrystals MotherLiquor Mother Liquor with other Diastereomer Crystallization->MotherLiquor Filtration Filtration DiastereomerCrystals->Filtration Acidification Acidification (e.g., HCl) Filtration->Acidification Extraction Extraction Acidification->Extraction EnrichedAcid Enantiomerically Enriched Hydratropic Acid Extraction->EnrichedAcid

Caption: Workflow for the racemic resolution of hydratropic acid.
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh a sample of hydratropic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological and Metabolic Information

Hydratropic acid is a metabolite of α-methylstyrene, a volatile organic compound. Its biological activity is not extensively documented in readily available literature, but as a carboxylic acid, it can participate in various metabolic pathways. One key metabolic route involves the formation of acyl-CoA thioesters and acyl glucuronides.

G cluster_metabolism Metabolic Activation of Hydratropic Acid HydratropicAcid Hydratropic Acid ((R)- or (S)-enantiomer) AcylCoASynthetase Acyl-CoA Synthetase HydratropicAcid->AcylCoASynthetase UGT UDP-Glucuronosyltransferase (UGT) HydratropicAcid->UGT AcylCoA Hydratropoyl-CoA AcylCoASynthetase->AcylCoA FurtherMetabolism Further Metabolism or Excretion AcylCoA->FurtherMetabolism AcylGlucuronide Hydratropoyl Acyl Glucuronide UGT->AcylGlucuronide AcylGlucuronide->FurtherMetabolism

Caption: Simplified metabolic activation pathways of hydratropic acid.

This guide provides a foundational understanding of the chemical properties of hydratropic acid. For more specific applications, further investigation into its enantiomer-specific biological activities and detailed toxicological profiles is recommended.

The Profen Enigma: A Technical Guide to the Structure-Activity Relationship of 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of 2-arylpropionic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). By dissecting the molecular architecture of these "profens," we illuminate the chemical subtleties that dictate their potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of quantitative inhibition data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation anti-inflammatory agents.

The Core Moiety: Unraveling the 2-Arylpropionic Acid Scaffold

The archetypal 2-arylpropionic acid structure consists of a central aromatic ring, a propionic acid side chain, and an additional hydrophobic substituent. The spatial arrangement and electronic properties of these components are critical for effective binding to the active site of COX enzymes.

Key Structural Features and Their Influence on Activity:

  • The Carboxylic Acid Group: This functional group is paramount for the anti-inflammatory activity of profens. It forms crucial ionic and hydrogen bond interactions with key amino acid residues, particularly Arginine 120 (Arg120) and Tyrosine 355 (Tyr355), within the active site of both COX-1 and COX-2.[1] Esterification or amidation of this group generally leads to a significant reduction or complete loss of COX inhibitory activity.[1]

  • The α-Methyl Group: The methyl group on the α-carbon of the propionic acid side chain is a defining feature. It correctly orients the molecule within the enzyme's active site. The (S)-enantiomer is typically the more active isomer, responsible for the majority of the COX-inhibiting and anti-inflammatory effects.[2]

  • The Aryl Moiety: The central aromatic ring serves as a scaffold, positioning the other functional groups for optimal interaction with the enzyme.

  • The Hydrophobic Substituent: A lipophilic group attached to the aryl ring is essential for potent activity. This group occupies a hydrophobic channel within the COX active site, contributing significantly to the binding affinity.

Quantitative Structure-Activity Relationship: A Comparative Analysis

The potency and selectivity of 2-arylpropionic acid derivatives against the two main COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, are critical determinants of their therapeutic efficacy and side-effect profile. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized 2-(4-substitutedmethylphenyl)propionic acid derivatives, illustrating the impact of modifying the hydrophobic substituent.

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen isobutyl4.8510.320.47
6h 5-methyl-1H-benzimidazol-1-yl1.762.960.59
6l 5,6-dimethyl-1H-benzimidazol-1-yl1.402.340.60
6d 4-methyl-4H-1,2,4-triazol-3-ylthio12.3421.870.56
6m 1H-benzo[d][3][4][5]triazol-1-yl7.3215.650.47
Nimesulide (reference)8.762.433.60

Data sourced from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives.[1] The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Key Signaling Pathway: The Cyclooxygenase Cascade

2-Arylpropionic acids exert their anti-inflammatory effects by intercepting the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes to produce prostaglandins—key mediators of inflammation, pain, and fever.

Cyclooxygenase Signaling Pathway cluster_0 cluster_1 membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Release cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate nsaids 2-Arylpropionic Acids (NSAIDs) nsaids->cox Inhibition

The Cyclooxygenase Signaling Pathway.

Experimental Protocols: Methodologies for Activity Assessment

The evaluation of 2-arylpropionic acids and their derivatives necessitates robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay quantifies the inhibition of COX-1 and COX-2 activity by measuring the fluorescence generated from the peroxidase activity of the enzyme.

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and reference inhibitor at 10x the final desired concentration in COX Assay Buffer.

    • Prepare a Reaction Mix for each well containing:

      • 80 µL COX Assay Buffer

      • 1 µL COX Cofactor

      • 1 µL COX Probe

      • 1 µL of either COX-1 or COX-2 enzyme.

  • Assay Protocol:

    • To the appropriate wells of the 96-well plate, add 10 µL of the 10x test compound, reference inhibitor, or assay buffer (for enzyme control).

    • Add 90 µL of the Reaction Mix to each well.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Determine the percent inhibition relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[1][6][7]

In Vivo Carrageenan-Induced Paw Edema in Rodents

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[8][9]

Animals:

  • Male Wistar rats or Swiss albino mice (e.g., 150-200 g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping and Dosing:

    • Divide the animals into groups (e.g., control, reference, and test compound groups).

    • Administer the test compound or reference drug orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[10][11][12]

Animals:

  • Male Swiss albino mice (e.g., 20-25 g).

Materials:

  • Acetic acid (0.6% v/v in distilled water)

  • Test compound and reference drug (e.g., Diclofenac sodium)

  • Vehicle

Procedure:

  • Animal Grouping and Dosing:

    • Divide the mice into groups.

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally (e.g., 30 minutes) before the acetic acid injection.

  • Induction of Writhing:

    • Inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally.

  • Observation:

    • Five minutes after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the control group.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for NSAID Evaluation

The preclinical evaluation of a novel 2-arylpropionic acid derivative follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental Workflow for NSAID Evaluation start Design & Synthesis of 2-Arylpropionic Acid Analogs invitro In Vitro Screening start->invitro cox_assay COX-1/COX-2 Inhibition Assay (IC50 Determination) invitro->cox_assay selectivity Determine COX-2 Selectivity cox_assay->selectivity invivo In Vivo Efficacy Studies selectivity->invivo Potent & Selective Compounds edema_test Carrageenan-Induced Paw Edema Test invivo->edema_test writhing_test Acetic Acid-Induced Writhing Test invivo->writhing_test safety Preliminary Safety Assessment edema_test->safety writhing_test->safety ulcer_index Ulcerogenic Potential safety->ulcer_index end Lead Compound Identification ulcer_index->end

Preclinical Evaluation Workflow.
Logical Relationships in 2-Arylpropionic Acid SAR

The structure-activity relationships of 2-arylpropionic acids can be summarized through a set of logical principles that guide the design of more effective and safer analogs.

SAR Logical Relationships parent 2-Arylpropionic Acid Scaffold cooh Carboxylic Acid (-COOH) parent->cooh Requires alpha_me α-Methyl Group parent->alpha_me Requires aryl Aryl Ring parent->aryl Requires hydrophobic Hydrophobic Substituent parent->hydrophobic Requires activity High COX Inhibitory Activity cooh->activity Essential for mod_cooh Modification of -COOH (e.g., Ester, Amide) cooh->mod_cooh alpha_me->activity Enhances hydrophobic->activity Essential for selectivity_node COX-2 Selectivity loss_activity Loss of Activity mod_cooh->loss_activity Leads to mod_hydrophobic Modification of Hydrophobic Group mod_hydrophobic->selectivity_node Modulates

Key SAR Principles for Profens.

Conclusion

The 2-arylpropionic acids represent a mature yet continually evolving class of anti-inflammatory agents. A thorough understanding of their structure-activity relationships is indispensable for the development of new chemical entities with improved efficacy and safety profiles. The principles and methodologies outlined in this guide serve as a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery. By leveraging this knowledge, the scientific community can continue to refine and innovate upon this important therapeutic scaffold.

References

Toxicological Profile of 2-Phenylpropionic Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-phenylpropionic acid enantiomers, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." It delves into the stereoselective nature of their toxicity, focusing on gastrointestinal and renal adverse effects. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the metabolic pathways and toxicological mechanisms through signaling diagrams. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the toxicological risks associated with this important class of pharmaceuticals.

Introduction

This compound derivatives are a cornerstone of pain and inflammation management. Most of these drugs are chiral and are often administered as racemic mixtures. However, it is well-established that the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides predominantly in the (S)-enantiomer.[1][2] Consequently, the (R)-enantiomer is often considered an isomeric ballast. Crucially, the toxicity of these compounds also exhibits stereoselectivity, a factor complicated by the in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.[3] A thorough understanding of the distinct toxicological profiles of each enantiomer is therefore critical for the development of safer and more effective anti-inflammatory therapies.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity and biochemical interactions of this compound enantiomers, with a focus on the widely studied profen, ibuprofen.

Table 1: Acute Toxicity of Racemic Ibuprofen

SpeciesRouteLD50 (mg/kg)Reference
RatOral636[4]
RatOral1225[5]
MouseOral740[4]
Guinea PigOral495[4]

Table 2: Stereoselective Inhibition of Cyclooxygenase (COX) by Ibuprofen Enantiomers

EnantiomerTargetIC50 (µM)Reference
(S)-(+)-IbuprofenCOX-12.1[6]
COX-21.6[6]
(R)-(-)-IbuprofenCOX-134.9[6]
COX-2> 250[6]
Racemic IbuprofenCOX-113[2]
COX-2370[2]

Table 3: Quantitative Assessment of Gastrointestinal Damage by Ibuprofen

FormulationParameterValueReference
FD Ibuprofen Liquid CapsuleOdds Ratio for Gastroduodenal Mucosal Injury vs. FD-APAP6.19[7]
Ibuprofen TabletOdds Ratio for Gastroduodenal Mucosal Injury vs. FD-APAP3.19[7]

Note: FD-APAP refers to a fast-dissolving acetaminophen formulation used as a comparator.

Key Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound enantiomers is multifactorial, involving both direct and indirect mechanisms.

Gastrointestinal Toxicity

The primary mechanism of gastrointestinal damage is the inhibition of COX-1 in the gastric mucosa. This leads to a depletion of prostaglandins, which are crucial for maintaining the mucosal barrier, bicarbonate secretion, and mucosal blood flow.[2][8] The (S)-enantiomer, being a more potent COX-1 inhibitor, is the main driver of this toxicity.[1][6] However, the (R)-enantiomer can contribute to toxicity through its chiral inversion to the (S)-enantiomer.[3]

Another mechanism involves the "topical" irritant effect of these acidic compounds on the gastric epithelium. Furthermore, increased intestinal permeability is a recognized adverse effect of NSAIDs, which can precede ulceration.[3][9] This is thought to be a consequence of prostaglandin depletion and other direct cellular effects.

dot

Gastrointestinal Toxicity Pathway This compound Enantiomers This compound Enantiomers COX-1 Inhibition COX-1 Inhibition This compound Enantiomers->COX-1 Inhibition (S)-enantiomer > (R)-enantiomer Topical Irritation Topical Irritation This compound Enantiomers->Topical Irritation Prostaglandin Depletion Prostaglandin Depletion COX-1 Inhibition->Prostaglandin Depletion Mucosal Barrier Disruption Mucosal Barrier Disruption Prostaglandin Depletion->Mucosal Barrier Disruption Increased Intestinal Permeability Increased Intestinal Permeability Prostaglandin Depletion->Increased Intestinal Permeability Gastrointestinal Damage Gastrointestinal Damage Mucosal Barrier Disruption->Gastrointestinal Damage Increased Intestinal Permeability->Gastrointestinal Damage Topical Irritation->Gastrointestinal Damage

Caption: Mechanism of Gastrointestinal Toxicity.

Metabolic Pathways and Chiral Inversion

The metabolism of this compound enantiomers is a key determinant of their toxicological profile. The primary route of metabolism is oxidation via cytochrome P450 (CYP) enzymes, mainly CYP2C9 and CYP2C8.[10] A crucial aspect is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer. This process is mediated by acyl-CoA synthetase and racemase enzymes and contributes to the overall toxic potential of the racemate.[2]

dot

Metabolic Pathway of this compound Enantiomers cluster_R (R)-2-Phenylpropionic Acid cluster_S (S)-2-Phenylpropionic Acid (R)-2-PPA (R)-2-Phenylpropionic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase (R)-2-PPA->Acyl-CoA Synthetase CYP2C8/CYP2C9 CYP2C8/CYP2C9 (R)-2-PPA->CYP2C8/CYP2C9 R-Acyl-CoA (R)-Acyl-CoA Racemase Racemase R-Acyl-CoA->Racemase Oxidized Metabolites_R Oxidized Metabolites (S)-2-PPA (S)-2-Phenylpropionic Acid (S)-2-PPA->CYP2C8/CYP2C9 S-Acyl-CoA (S)-Acyl-CoA S-Acyl-CoA->(S)-2-PPA Oxidized Metabolites_S Oxidized Metabolites Acyl-CoA Synthetase->R-Acyl-CoA Racemase->S-Acyl-CoA CYP2C8/CYP2C9->Oxidized Metabolites_R CYP2C8/CYP2C9->Oxidized Metabolites_S Intestinal Permeability Assay Workflow Animal Dosing Animal Dosing 51Cr-EDTA Administration 51Cr-EDTA Administration Animal Dosing->51Cr-EDTA Administration 18-24h Urine Collection Urine Collection 51Cr-EDTA Administration->Urine Collection 24h Gamma Counting Gamma Counting Urine Collection->Gamma Counting Data Analysis Data Analysis Gamma Counting->Data Analysis % Excreted Dose

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenylpropionic Acid from Benzyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenylpropionic acid is a key intermediate in the synthesis of numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document provides a detailed experimental protocol for the synthesis of this compound, commencing from benzyl cyanide. The synthesis involves a two-step process: the α-alkylation of benzyl cyanide to yield 2-phenylpropionitrile, followed by the hydrolysis of the nitrile to the final carboxylic acid product.

Experimental Workflow

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification Benzyl_Cyanide Benzyl Cyanide Alkylation_Reaction Alkylation (e.g., Dimethyl Carbonate) Benzyl_Cyanide->Alkylation_Reaction Reagents 2_Phenylpropionitrile 2-Phenylpropionitrile Alkylation_Reaction->2_Phenylpropionitrile Product Hydrolysis_Reaction Hydrolysis (e.g., NaOH, H2O) 2_Phenylpropionitrile->Hydrolysis_Reaction Intermediate 2_Phenylpropionic_Acid This compound Hydrolysis_Reaction->2_Phenylpropionic_Acid Product Purification_Step Purification (Distillation) 2_Phenylpropionic_Acid->Purification_Step Crude Product Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound from benzyl cyanide.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound from benzyl cyanide.

StepReactionKey ReagentsTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
1AlkylationBenzyl cyanide, Dimethyl Carbonate, K₂CO₃180498.5 (of 2-phenylpropionitrile)-[1]
2Hydrolysis2-Phenylpropionitrile, 10% aq. NaOH130 (reflux)4.59399[1]
2Hydrolysis2-Phenylpropionitrile, Liquid caustic soda, Water95159598[2]
2Hydrolysis2-Phenylpropionitrile, Liquid caustic soda, Water12069798[2]
2Hydrolysis2-Phenylpropionitrile, Liquid caustic soda, Water105109698[2]

Experimental Protocols

Step 1: Synthesis of 2-Phenylpropionitrile

This procedure details the methylation of benzyl cyanide using dimethyl carbonate.

Materials:

  • Benzyl cyanide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Autoclave

  • Diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a suitable autoclave, combine benzyl cyanide, dimethyl carbonate, and anhydrous potassium carbonate.

  • Seal the autoclave and heat the mixture to 180°C with stirring.

  • Maintain the reaction at this temperature for 4 hours. The progress of the reaction can be monitored by gas chromatography to ensure the formation of the monomethylated product and minimize the formation of the dimethylated byproduct.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release any pressure.

  • Transfer the resulting pale-yellow suspension to a separatory funnel.

  • Add water (120 mL) to the suspension and extract the aqueous layer with diethyl ether (3 x 60 mL).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield crude 2-phenylpropionitrile. The yield of 2-phenylpropionitrile is typically around 98.5%.[1]

Step 2: Hydrolysis of 2-Phenylpropionitrile to this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials:

  • 2-Phenylpropionitrile

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 15% aqueous solution

  • Diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Place the crude 2-phenylpropionitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a 10% aqueous solution of sodium hydroxide (60 mL).[1]

  • Heat the mixture to reflux (approximately 130°C) with vigorous stirring for 4.5 hours. The reaction can be monitored by TLC or GC to confirm the disappearance of the starting material and the intermediate amide.[1]

  • Cool the reaction mixture to room temperature.

  • Extract the solution with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer by portionwise addition of a 15% aqueous hydrochloric acid solution until the pH is less than 5. A suspension will form.[1][2]

  • Transfer the suspension to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]

  • Combine the organic extracts and wash with water (60 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation to afford pure this compound as a pale-yellow liquid. The expected yield is approximately 93%.[1]

Safety Precautions

  • Benzyl cyanide is toxic and should be handled in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

  • The alkylation step is performed at high temperature and pressure in an autoclave; ensure the equipment is properly rated and handled by trained personnel.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

References

Application Notes and Protocols: Synthesis of 2-Phenylpropionic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-phenylpropionic acid, a key intermediate in the production of various pharmaceuticals, utilizing a Grignard reaction. The primary method described involves the formation of a 1-phenylethylmagnesium halide Grignard reagent, followed by its carboxylation using carbon dioxide. An alternative, highly efficient electrocatalytic carboxylation method is also presented. This guide includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound, also known as hydratropic acid, is a carboxylic acid that serves as a fundamental building block in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen. The Grignard reaction offers a classic and effective method for the carbon-carbon bond formation required to introduce the carboxylic acid moiety. This process typically involves the reaction of an organohalide with magnesium to form a highly nucleophilic Grignard reagent, which is then reacted with an electrophile, in this case, carbon dioxide. Careful control of reaction conditions is crucial to minimize side reactions and maximize yield.

Chemical Reaction Scheme

The overall two-step synthesis of this compound via the Grignard reaction is depicted below:

Step 1: Formation of the Grignard Reagent C₆H₅CH(X)CH₃ + Mg → C₆H₅CH(MgX)CH₃ (where X = Cl or Br)

Step 2: Carboxylation and Acidic Workup C₆H₅CH(MgX)CH₃ + CO₂ → C₆H₅CH(COOH)CH₃ (after acidic workup)

Experimental Protocols

Method 1: Traditional Grignard Synthesis with Solid Carbon Dioxide (Dry Ice)

This protocol is based on established general procedures for Grignard reactions and is adapted for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Drying tube (e.g., with CaCl₂)

  • 1-Phenylethyl chloride or 1-phenylethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Formation of 1-Phenylethylmagnesium Halide

  • Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture.

  • Magnesium Activation: Place magnesium turnings in the three-necked flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 1-phenylethyl halide in anhydrous ether to the magnesium turnings. The reaction is initiated when a color change and/or gentle boiling of the solvent is observed. Gentle heating may be required to start the reaction.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining solution of 1-phenylethyl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 15-30 minutes to ensure complete formation of the Grignard reagent. The final mixture should appear cloudy and gray.

Part 2: Carboxylation of the Grignard Reagent

  • Preparation of CO₂: In a separate large beaker or flask, place an excess of crushed dry ice.

  • Addition of Grignard Reagent: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The Grignard reagent is a strong nucleophile and will attack the electrophilic carbon of the CO₂.

  • Quenching: Allow the excess dry ice to sublime. The reaction mixture will be a thick slurry.

  • Acidic Workup: Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts. This should be done in a fume hood as gas may be evolved.

Part 3: Isolation and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation under reduced pressure or by recrystallization.

Method 2: Electrocatalytic Carboxylation of 1-Phenylethyl Chloride

This method provides a highly efficient alternative to the traditional Grignard reaction.[1]

Materials and Equipment:

  • Single-chamber electrolysis cell

  • Copper foam cathode

  • Magnesium sacrificial anode

  • DC power supply

  • Carbon dioxide gas supply (1 atm)

  • 1-Phenylethyl chloride

  • Acetonitrile (MeCN)

  • Tetraethylammonium iodide (TEAI) as a supporting electrolyte

  • Standard laboratory glassware for workup

Procedure:

  • Cell Setup: Assemble the single-chamber electrolysis cell with the copper foam cathode and magnesium anode.

  • Electrolyte Solution: Prepare a solution of 1-phenylethyl chloride and tetraethylammonium iodide in acetonitrile.

  • CO₂ Saturation: Saturate the electrolyte solution with carbon dioxide by bubbling the gas through it.

  • Electrolysis: Carry out the electrolysis at room temperature under a CO₂ atmosphere (1 atm) with a constant current density.

  • Workup: After the reaction is complete, the resulting mixture is worked up using a standard acid-base extraction procedure as described in Method 1 to isolate the this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for Electrocatalytic Carboxylation of 1-Phenylethyl Chloride.[1]

ParameterValue
Starting Material1-Phenylethyl chloride (0.05 M)
CathodeCopper foam
AnodeMagnesium (sacrificial)
SolventAcetonitrile (MeCN)
Supporting ElectrolyteTetraethylammonium iodide (TEAI)
CO₂ Pressure1 atm
TemperatureRoom Temperature
Current DensityOptimized for reaction
Charge AmountOptimized for reaction

Table 2: Yield and Purity of this compound.

MethodReported YieldPurityReference
Electrocatalytic Carboxylation99%High[1]

Note: The yield for the traditional Grignard synthesis can vary significantly depending on the purity of reagents and reaction conditions but is generally expected to be good.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the traditional Grignard synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_purification Isolation & Purification start Dry Glassware & Assemble reagents Add Mg Turnings & Anhydrous Ether start->reagents initiation Initiate Reaction with 1-Phenylethyl Halide reagents->initiation addition Dropwise Addition of 1-Phenylethyl Halide initiation->addition reflux Reflux to Completion addition->reflux add_to_co2 Pour Grignard Reagent onto Dry Ice reflux->add_to_co2 workup Acidic Workup add_to_co2->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation purify Distillation/Recrystallization evaporation->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and versatile method suitable for laboratory and industrial applications. The traditional approach using solid carbon dioxide is widely practiced, while the newer electrocatalytic method offers a highly efficient and mild alternative.[1] Adherence to anhydrous conditions during the formation of the Grignard reagent is paramount to achieving high yields. The detailed protocols and workflow provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the field of chemical and pharmaceutical synthesis.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral resolution of racemic 2-phenylpropionic acid, a crucial process in the development of pharmaceuticals where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or cause adverse effects. The following sections detail three primary methods for achieving this separation: Enzymatic Resolution, Diastereomeric Salt Formation, and Chromatographic Separation.

Enzymatic Resolution using Lipase-Catalyzed Hydrolysis

Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. Lipases, in particular, are widely used for the kinetic resolution of racemic esters. This protocol describes the enantioselective hydrolysis of racemic this compound ester using immobilized Candida rugosa lipase.

Quantitative Data Summary
EnzymeSubstrateSolvent SystemTemp. (°C)pHConversion (%)Enantiomeric Excess (e.e.) of (S)-acid (%)Enantiomeric Ratio (E)Reference
Free Candida rugosa lipaseRacemic this compound isopropyl esterIsooctane:Methyl tert-butyl ether (9.5:0.5, V/V)357.544.8595.75112[1]
Immobilized Candida rugosa lipaseRacemic this compound isopropyl esterIsooctane:Methyl tert-butyl ether (9.5:0.5, V/V)407.5--237[1]
Experimental Protocol

Materials:

  • Racemic this compound isopropyl ester

  • Immobilized Candida rugosa lipase (e.g., immobilized on CaCl₂/CMC nanoparticles)[1]

  • Isooctane

  • Methyl tert-butyl ether

  • Phosphate buffer (pH 7.5)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Equipment for chiral HPLC analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixed organic solvent system of isooctane and methyl tert-butyl ether (9.5:0.5, V/V).

  • Substrate Addition: Dissolve the racemic this compound isopropyl ester in the solvent system.

  • Enzyme Addition: Add the immobilized Candida rugosa lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature of 40°C with continuous stirring. The pH of the micro-aqueous environment is maintained at 7.5 by the phosphate buffer used during immobilization.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the produced (S)-2-phenylpropionic acid and the remaining (R)-ester using chiral HPLC.

  • Reaction Termination and Work-up: Once the desired conversion is reached (typically around 50% for optimal enantiomeric excess of both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Product Isolation: Isolate the (S)-2-phenylpropionic acid from the reaction mixture through standard extraction procedures. The unreacted (R)-2-phenylpropionic acid isopropyl ester can also be recovered and racemized for reuse.

Experimental Workflow

Enzymatic_Resolution cluster_prep Reaction Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Monitoring & Work-up cluster_products Final Products RacemicEster Racemic 2-Phenylpropionic Acid Isopropyl Ester ReactionVessel Reaction at 40°C, pH 7.5 RacemicEster->ReactionVessel Solvent Isooctane/MTBE (9.5:0.5 V/V) Solvent->ReactionVessel Enzyme Immobilized Candida rugosa Lipase Enzyme->ReactionVessel Monitoring Chiral HPLC Analysis ReactionVessel->Monitoring Aliquots Separation Filtration to Recover Enzyme ReactionVessel->Separation Reaction completion Monitoring->ReactionVessel Continue reaction SAcid (S)-2-Phenylpropionic Acid Separation->SAcid REster Unreacted (R)-Ester Separation->REster

Workflow for enzymatic resolution of racemic this compound.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. (R)-(+)-1-Phenylethylamine is a commonly used resolving agent for racemic acids.

Quantitative Data Summary
Racemic AcidResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Purity of Recovered AcidReference
Ibuprofen(S)-(-)-1-PhenylethylamineEthanol/Water (67%)66High[2]
Ibuprofen(R)-(+)-1-PhenylethylamineEthanol/Water (67%)58High[2]

Note: Data for Ibuprofen, a structurally similar 2-arylpropionic acid, is provided as a representative example.

Experimental Protocol

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine

  • Methanol (or other suitable solvent for crystallization)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Crystallization flask with reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., methanol) in a crystallization flask. In a separate container, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same solvent.

  • Mixing and Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will begin to form. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Pure Acid: Suspend the collected crystals in water and acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of 1-2. This will protonate the carboxylate and liberate the free acid.

  • Extraction: Extract the liberated this compound into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Recovery of the Resolving Agent: The aqueous layer from the extraction contains the protonated (R)-(+)-1-phenylethylamine. It can be recovered by basifying the solution with NaOH and extracting the free amine into an organic solvent.

Logical Relationship Diagram

Diastereomeric_Salt_Formation cluster_salts Diastereomeric Salts cluster_separation Separation cluster_products Isolated Components cluster_liberation Liberation of Enantiomers cluster_final Final Products RacemicAcid Racemic (R/S)-2-Phenylpropionic Acid Salt1 (R)-Acid-(R)-Amine Salt RacemicAcid->Salt1 Salt2 (S)-Acid-(R)-Amine Salt RacemicAcid->Salt2 ChiralAmine (R)-1-Phenylethylamine ChiralAmine->Salt1 ChiralAmine->Salt2 Crystallization Fractional Crystallization (e.g., in Methanol) Salt1->Crystallization Salt2->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) Filtration->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->MoreSolubleSalt Acidification1 Acidification (HCl) LessSolubleSalt->Acidification1 Acidification2 Acidification (HCl) MoreSolubleSalt->Acidification2 PureEnantiomer1 Enriched (S)- or (R)- This compound Acidification1->PureEnantiomer1 PureEnantiomer2 Enriched (R)- or (S)- This compound Acidification2->PureEnantiomer2

Logical flow of diastereomeric salt resolution.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for the direct separation of enantiomers.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the chiral separation of a broad range of compounds, including 2-arylpropionic acids.

Quantitative Data Summary
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)CompoundRetention Time (min)Resolution (Rs)Reference
Chiralcel OD-Hn-Hexane/Isopropanol/Acetic Acid (99.6/0.4/0.15)1.0254Ibuprofen*R: 31.1, S: 38.1-[3]
Chiralcel OD-HHeptane/Ethanol/Dichloromethane (95:3:2)0.7245Related Stereoisomers--[4]

Note: Data for Ibuprofen, a structurally similar compound, is provided as a representative example.

Experimental Protocol

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm)

  • Racemic this compound standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, acetic acid)

  • Sample vials and filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane, isopropanol, and acetic acid in the ratio of 99.6:0.4:0.15 (v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to prepare a sample solution of appropriate concentration. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject a suitable volume of the sample solution onto the column and start the data acquisition.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times, resolution, and relative peak areas to calculate the enantiomeric ratio.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC that uses supercritical CO₂ as the main mobile phase component. It often provides faster separations with higher efficiency.

General Considerations for SFC Method Development:

  • Stationary Phase: Polysaccharide-based chiral stationary phases are also commonly used in SFC.[5]

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) may be required to improve peak shape and resolution.[6][7]

  • Backpressure and Temperature: These parameters are crucial in SFC as they control the density and solvating power of the supercritical fluid.

A typical starting point for method development would be a screening of different chiral columns and mobile phase modifiers.

Chromatographic Separation Workflow

Chromatographic_Separation cluster_prep Sample & System Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis RacemicSample Racemic 2-Phenylpropionic Acid in Mobile Phase Injection Sample Injection RacemicSample->Injection HPLC_SFC HPLC or SFC System HPLC_SFC->Injection CSP Chiral Stationary Phase Column Elution Elution with Mobile Phase CSP->Elution Injection->Elution Detector UV Detector Elution->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

General workflow for chromatographic separation of enantiomers.

References

Application Notes and Protocols: (S)-2-Phenylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Phenylpropionic acid is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid phenyl group and the stereogenic center at the α-position make it an effective chiral auxiliary and a precursor for synthesizing a wide range of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of (S)-2-Phenylpropionic acid in various asymmetric transformations, including its application in the synthesis of bioactive molecules and advanced materials.

Applications of (S)-2-Phenylpropionic Acid

(S)-2-Phenylpropionic acid and its derivatives have been successfully employed in a variety of applications, primarily driven by the stereochemical control they offer in synthetic routes.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The most prominent application of (S)-2-Phenylpropionic acid is in the synthesis of "profens," a class of NSAIDs. The biological activity of these drugs is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.

Chiral Ligands for Asymmetric Catalysis

The chiral scaffold of (S)-2-Phenylpropionic acid can be incorporated into more complex molecular architectures to create chiral ligands for asymmetric catalysis. These ligands can then be used to induce enantioselectivity in a wide range of chemical reactions.

Synthesis of Bioactive Molecules with Dual Functionality

Recent research has focused on utilizing the 2-phenylpropionic acid motif to develop novel therapeutic agents with dual activities. By incorporating this chiral piece into molecules with other pharmacophores, researchers have synthesized compounds with both anti-inflammatory and antibacterial properties.

Chiral Stationary Phases for Enantioseparation

(S)-2-Phenylpropionic acid has been used to modify stationary phases for high-performance liquid chromatography (HPLC), creating chiral environments capable of separating racemic mixtures.

Data Presentation

The following tables summarize quantitative data for key applications of (S)-2-Phenylpropionic acid derivatives in asymmetric synthesis.

Table 1: Synthesis of Dual COX-Inhibitory and Antibacterial Agents

CompoundTargetYield (%)
2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acidDual COX/Antibacterial77%
2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acidDual COX/Antibacterial80%
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acidDual COX/Antibacterial78%
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidDual COX/Antibacterial81%

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary Derived from (S)-2-Phenylpropionic Acid (Hypothetical Example based on common chiral auxiliary use)

ElectrophileProductYield (%)Diastereomeric Excess (de%)
Benzyl bromideα-Benzylated propionic acid derivative85%>95%
Methyl iodideα-Methylated propionic acid derivative92%>98%
Allyl bromideα-Allylated propionic acid derivative88%>95%

Experimental Protocols

Protocol 1: Synthesis of 2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid (A Dual COX-Inhibitory and Antibacterial Agent)

This protocol is adapted from the synthesis of a series of this compound derivatives with potential dual biological activity.[1]

Materials:

  • 2-(4-(Bromomethyl)phenyl)propanoic acid

  • 2-Mercaptobenzothiazole

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a solution of 2-(4-(bromomethyl)phenyl)propanoic acid (1 mmol) in acetone (20 mL), add 2-mercaptobenzothiazole (1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4-((benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Grafting of (S)-2-Phenylpropionic Acid onto a Metal-Organic Framework (MOF) for Chiral Separation

This protocol describes the post-synthetic modification of a MOF with (S)-2-Phenylpropionic acid to create a chiral stationary phase.

Materials:

  • MIL-101@SiO₂ (pre-synthesized)

  • (S)-(+)-2-Phenylpropionic acid (S-2-Ppa)

  • N,N-Dimethylformamide (DMF)

  • Agitation/shaking apparatus

  • Centrifuge

  • Oven

Procedure:

  • In a suitable vessel, add 0.5 g of MIL-101@SiO₂ and 18 mmol of (S)-(+)-2-Phenylpropionic acid to 50 mL of DMF.

  • Agitate the mixture at 100 °C for 9 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid product by centrifugation.

  • Wash the product thoroughly with DMF to remove any unreacted S-2-Ppa.

  • Dry the final product, MIL-101-Ppa@SiO₂, in an oven.

  • The modified MOF is now ready to be packed into an HPLC column for enantioseparation studies.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs derived from (S)-2-Phenylpropionic acid is the inhibition of the COX enzymes, which are key to the inflammatory pathway.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_stimuli Stimuli cluster_effects Biological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgh2->prostaglandins thromboxane Thromboxane A₂ pgh2->thromboxane prostacyclin Prostacyclin (PGI₂) pgh2->prostacyclin inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation gastric_protection Gastric Mucosa Protection prostacyclin->gastric_protection inflammatory_stimuli Inflammatory Stimuli (e.g., cytokines) inflammatory_stimuli->cox2 Induces physiological_stimuli Physiological Stimuli physiological_stimuli->cox1 Maintains s2ppa (S)-2-Phenylpropionic Acid Derivatives (NSAIDs) s2ppa->cox1 Inhibits s2ppa->cox2 Inhibits

Caption: COX Inhibition Pathway by (S)-2-Phenylpropionic Acid Derivatives.

Experimental Workflow: Asymmetric Synthesis and Purification

This diagram illustrates a general workflow for the asymmetric synthesis of a chiral molecule using a chiral auxiliary derived from (S)-2-Phenylpropionic acid, followed by purification and analysis.

Asymmetric_Synthesis_Workflow start Starting Materials: (S)-2-Phenylpropionic acid Prochiral Substrate step1 1. Attachment of Chiral Auxiliary (Amide or Ester Formation) start->step1 intermediate1 Chiral Substrate-Auxiliary Adduct step1->intermediate1 step2 2. Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) intermediate1->step2 intermediate2 Diastereomerically Enriched Product step2->intermediate2 step3 3. Purification of Diastereomers (Chromatography or Crystallization) intermediate2->step3 intermediate3 Single Diastereomer step3->intermediate3 step4 4. Cleavage of Chiral Auxiliary (Hydrolysis or Reduction) intermediate3->step4 product Enantiomerically Pure Product step4->product auxiliary Recovered Chiral Auxiliary step4->auxiliary analysis 5. Analysis (NMR, HPLC, Polarimetry for ee%) product->analysis

Caption: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

References

Application of 2-Phenylpropionic Acid Derivatives in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylpropionic acids, a class of compounds characterized by a propionic acid moiety attached to an aromatic ring, are the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation. This document provides detailed application notes and protocols for the synthesis of three prominent NSAIDs derived from 2-phenylpropionic acid: Ibuprofen, Naproxen, and Ketoprofen.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs like Ibuprofen, Naproxen, and Ketoprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain. The (S)-enantiomer of these drugs is the more potent inhibitor of the COX enzymes.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2, PGI2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Bind to Prostanoid Receptors NSAIDs NSAIDs (Ibuprofen, Naproxen, Ketoprofen) NSAIDs->COX_Enzymes Inhibition

Figure 1: Mechanism of action of NSAIDs.

Synthesis of Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID. The following details a common multi-step synthesis starting from isobutylbenzene.

Experimental Workflow: Synthesis of Ibuprofen

Ibuprofen_Synthesis_Workflow start Start: Isobutylbenzene step1 Step 1: Friedel-Crafts Acylation start->step1 product1 Intermediate: 4'-Isobutylacetophenone step1->product1 step2 Step 2: Reduction product1->step2 product2 Intermediate: 1-(4-Isobutylphenyl)ethanol step2->product2 step3 Step 3: Chlorination product2->step3 product3 Intermediate: 1-Chloro-1-(4-isobutylphenyl)ethane step3->product3 step4 Step 4: Grignard Reaction & Carboxylation product3->step4 end Final Product: Ibuprofen step4->end

Figure 2: Synthetic workflow for Ibuprofen.
Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • To a stirred solution of isobutylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.

  • Slowly add acetic anhydride (1.1 eq) to the mixture while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-isobutylacetophenone.

Step 2: Reduction of 4'-Isobutylacetophenone

  • Dissolve 4'-isobutylacetophenone (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-isobutylphenyl)ethanol.

Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol

  • Dissolve 1-(4-isobutylphenyl)ethanol (1.0 eq) in concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 30-60 minutes.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-chloro-1-(4-isobutylphenyl)ethane.

Step 4: Grignard Reaction and Carboxylation to form Ibuprofen

  • To a flask containing magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF), add a small amount of 1-chloro-1-(4-isobutylphenyl)ethane to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining chloride dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture and bubble in dry carbon dioxide gas for 1-2 hours.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure Ibuprofen.

Quantitative Data for Ibuprofen Synthesis
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Yield (%)Purity (%)
14'-IsobutylacetophenoneIsobutylbenzene1 : 1.1 (Acetic Anhydride)~80-90>95
21-(4-Isobutylphenyl)ethanol4'-Isobutylacetophenone1 : 1.5 (NaBH₄)~90-95>97
31-Chloro-1-(4-isobutylphenyl)ethane1-(4-Isobutylphenyl)ethanol1 : excess (HCl)~85-95>95
4Ibuprofen1-Chloro-1-(4-isobutylphenyl)ethane1 : 1.2 (Mg)~60-70>99

Note: Yields are approximate and can vary based on reaction conditions and scale.

Synthesis of Naproxen

Naproxen, chemically (S)-2-(6-methoxynaphthyl)propanoic acid, is another important NSAID. The synthesis often involves the preparation of the racemic mixture followed by resolution, or an asymmetric synthesis to directly obtain the active (S)-enantiomer.

Experimental Workflow: Synthesis of Racemic Naproxen

Naproxen_Synthesis_Workflow start Start: 2-Methoxynaphthalene step1 Step 1: Friedel-Crafts Acylation start->step1 product1 Intermediate: 2-Propionyl-6-methoxynaphthalene step1->product1 step2 Step 2: Halogenation product1->step2 product3 Intermediate: Methyl 2-(6-methoxynaphthyl)propanoate step2->product3 product2 Intermediate: 2-(2-Bromopropionyl)-6-methoxynaphthalene step3 Step 3: Rearrangement step4 Step 4: Hydrolysis product3->step4 end Final Product: Racemic Naproxen step4->end

Figure 3: Synthetic workflow for Racemic Naproxen.
Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

  • In a reaction vessel, suspend aluminum chloride (1.1 eq) in a solvent like nitrobenzene.

  • Add propionyl chloride (1.1 eq) dropwise at a low temperature (0-5 °C).

  • Add 2-methoxynaphthalene (1.0 eq) portion-wise to the reaction mixture.

  • Stir the mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water and acidify with HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate to get 2-propionyl-6-methoxynaphthalene.

Step 2: Halogenation

  • Dissolve 2-propionyl-6-methoxynaphthalene (1.0 eq) in a suitable solvent such as chloroform.

  • Add bromine (1.0 eq) dropwise while irradiating with a UV lamp.

  • After the reaction is complete, wash the solution with sodium bisulfite solution, water, and brine.

  • Dry the organic layer and remove the solvent to obtain 2-(2-bromopropionyl)-6-methoxynaphthalene.

Step 3: Rearrangement

  • Treat the bromo-ketone from the previous step with a base such as sodium methoxide in methanol.

  • This Favorskii-type rearrangement yields methyl 2-(6-methoxynaphthyl)propanoate.

Step 4: Hydrolysis

  • Hydrolyze the methyl ester using an aqueous base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl) to obtain racemic Naproxen.

  • The racemic mixture can then be resolved using a chiral resolving agent like cinchonidine to isolate the desired (S)-enantiomer.

Quantitative Data for Racemic Naproxen Synthesis
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Yield (%)
12-Propionyl-6-methoxynaphthalene2-Methoxynaphthalene1 : 1.1 (Propionyl Chloride)~85-95
22-(2-Bromopropionyl)-6-methoxynaphthalene2-Propionyl-6-methoxynaphthalene1 : 1 (Bromine)~90
3 & 4Racemic Naproxen2-(2-Bromopropionyl)-6-methoxynaphthalene-High

Note: Yields are approximate and can vary based on reaction conditions and scale.

Synthesis of Ketoprofen

Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, is another potent NSAID. A common synthetic route starts from 3-methylbenzophenone.

Experimental Workflow: Synthesis of Ketoprofen

Ketoprofen_Synthesis_Workflow start Start: 3-Methylbenzophenone step1 Step 1: Bromination start->step1 product1 Intermediate: 3-(Bromomethyl)benzophenone step1->product1 step2 Step 2: Cyanation product1->step2 product3 Intermediate: 2-(3-Benzoylphenyl)propionitrile step2->product3 product2 Intermediate: (3-Benzoylphenyl)acetonitrile step3 Step 3: Alkylation step4 Step 4: Hydrolysis product3->step4 end Final Product: Ketoprofen step4->end

Figure 4: Synthetic workflow for Ketoprofen.
Experimental Protocol:

Step 1: Bromination of 3-Methylbenzophenone

  • Dissolve 3-methylbenzophenone (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture for several hours until the reaction is complete.

  • Cool the reaction, filter off the succinimide, and remove the solvent to get 3-(bromomethyl)benzophenone.

Step 2: Cyanation

  • React 3-(bromomethyl)benzophenone (1.0 eq) with sodium cyanide (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to ensure complete conversion.

  • After cooling, pour the mixture into water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain (3-benzoylphenyl)acetonitrile.

Step 3: Alkylation

  • Treat (3-benzoylphenyl)acetonitrile (1.0 eq) with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the carbanion.

  • Add methyl iodide (1.1 eq) to the reaction mixture and stir until the alkylation is complete.

  • Quench the reaction with water and extract the product.

  • Purify the crude product to get 2-(3-benzoylphenyl)propionitrile.

Step 4: Hydrolysis

  • Hydrolyze the nitrile by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in an aqueous solution.

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain Ketoprofen. Recrystallization may be necessary for higher purity.

Quantitative Data for Ketoprofen Synthesis
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Yield (%)
13-(Bromomethyl)benzophenone3-Methylbenzophenone1 : 1.1 (NBS)~70-80
2(3-Benzoylphenyl)acetonitrile3-(Bromomethyl)benzophenone1 : 1.2 (NaCN)~80-90
32-(3-Benzoylphenyl)propionitrile(3-Benzoylphenyl)acetonitrile1 : 1.1 (CH₃I)~75-85
4Ketoprofen2-(3-Benzoylphenyl)propionitrile-~85-95

Note: Yields are approximate and can vary based on reaction conditions and scale.

Conclusion

The synthesis of NSAIDs derived from this compound is a fundamental process in the pharmaceutical industry. The protocols outlined provide a general framework for the laboratory-scale synthesis of Ibuprofen, Naproxen, and Ketoprofen. Researchers and drug development professionals can adapt and optimize these methods based on their specific needs, focusing on improving yields, purity, and developing more efficient and greener synthetic routes, particularly through asymmetric synthesis to produce the more active (S)-enantiomers. Understanding these synthetic pathways is crucial for the continued development of effective and safe anti-inflammatory therapies.

Application Notes and Protocols for the Esterification of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2-phenylpropionic acid is a fundamental transformation in organic synthesis, yielding esters that are valuable intermediates in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. This document provides a comparative overview of common esterification methods for this compound and detailed protocols for their implementation in a laboratory setting.

Comparative Analysis of Synthetic Methods

Several methods are available for the esterification of this compound, each with its own advantages and disadvantages regarding reaction conditions, yield, and substrate scope. The following table summarizes quantitative data for some of the most prevalent methods.

MethodStarting MaterialsReagents & CatalystSolventReaction TimeTemperatureYield (%)
Fischer-Speier Esterification This compound, MethanolConcentrated H₂SO₄Methanol (excess)4 hoursReflux91%[1]
Thionyl Chloride Method This compound, MethanolThionyl chloride (SOCl₂)Methanol5-8 hoursRefluxHigh (not specified)[2]
Alkylation with Methyl Iodide 2-methyl-2-phenylpropanoic acid, Methyl iodideSodium hydrogen carbonateN,N-dimethylformamide (DMF)40 hoursRoom Temperature~75% (crude)[3][4]
Steglich Esterification Carboxylic Acid, AlcoholDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (CH₂Cl₂)3 hours0°C to 20°CGood to high[5]
Enzymatic Esterification This compound, EthanolLyophilized mycelia of Aspergillus oryzae or Rhizopus oryzaen-Heptane3 days50°C0.15-0.31 (conversion yield)[6][7]

Experimental Protocols

Fischer-Speier Esterification for the Synthesis of Methyl 2-Phenylpropionate

This classic method utilizes an excess of the alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[8][9][10]

Materials:

  • This compound (8.4 g, 56 mmol)

  • Methanol (180 ml)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 ml)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 8.4 g (56 mmol) of this compound in 180 ml of methanol.[1]

  • Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture in vacuo to approximately 30 ml.[1]

  • Pour the concentrated solution into about 100 ml of ice water.[1]

  • Extract the product with diethyl ether (3 x 150 ml).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter and evaporate the solvent to yield a yellow oil.[1]

  • Purify the crude product by distillation to obtain methyl 2-phenylpropionate as a colorless oil (yield: 8.34 g, 91%).[1]

Esterification using Thionyl Chloride

This method proceeds via the formation of a more reactive acyl chloride intermediate.[11]

Materials:

  • This compound

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

General Procedure:

  • To a solution of this compound in an appropriate solvent (e.g., dichloromethane or excess methanol), add thionyl chloride dropwise at 0°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[2]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the excess solvent and thionyl chloride are removed under reduced pressure.

  • The resulting crude acyl chloride is then carefully reacted with the desired alcohol (in this case, methanol) to form the ester.

  • Work-up typically involves washing with a basic solution (e.g., NaHCO₃) to neutralize any remaining acid, followed by extraction and purification.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow start Start reactants 1. Combine This compound & Methanol start->reactants catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Heat to Reflux (4 hours) catalyst->reflux workup 4. Work-up (Quench, Extract, Wash) reflux->workup purification 5. Purification (Distillation) workup->purification product Methyl 2-Phenylpropionate purification->product

Caption: Workflow for the synthesis of methyl 2-phenylpropionate via Fischer Esterification.

Signaling Pathway: General Acid-Catalyzed Esterification

Fischer_Esterification_Mechanism acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen acid->protonation H⁺ activated_acid Activated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol (R'-OH) activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester -H₂O deprotonation Deprotonation protonated_ester->deprotonation ester Ester (R-COOR') deprotonation->ester -H⁺

Caption: Mechanism of Fischer-Speier esterification.

References

Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpropionic acid, a key chiral compound, is a prominent member of the non-steroidal anti-inflammatory drug (NSAID) class, with ibuprofen being a well-known example. The enantiomers of 2-arylpropionic acids often exhibit different pharmacological and toxicological profiles. For instance, the S-(+)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the R-(-)-enantiomer is significantly less active.[1][2] Consequently, the accurate enantiomeric separation and quantification of this compound and its derivatives are crucial in drug development, quality control, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of this compound.

Two primary strategies are employed for the chiral separation of this compound by HPLC: the use of a chiral stationary phase (CSP) and the addition of a chiral mobile phase additive to an achiral column. Both approaches are detailed below to provide flexibility for various laboratory setups and requirements.

Method 1: Chiral Stationary Phase (CSP) HPLC

This method utilizes a cellulose-based chiral stationary phase, which provides excellent enantioselectivity for profens.

Chromatographic Conditions

ParameterCondition
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm[2]
Mobile Phase n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 20 µL[2]
Column Temperature Ambient (25 ± 1°C)[3]

Quantitative Data Summary

ParameterValue
Linearity Range 20–180 µg/mL for each enantiomer[3]
Limit of Detection (LOD) 8.1% (S)-IBU[2]
Limit of Quantification (LOQ) 27.0% (S)-IBU[2]
Average Relative Error 3.0%[2]

Note: The LOD and LOQ values from the cited source were presented as a percentage of the (S)-enantiomer in a mixture.

Method 2: Chiral Mobile Phase Additive HPLC

This approach uses a conventional achiral column with a chiral additive in the mobile phase, offering a cost-effective alternative to dedicated chiral columns.[4]

Chromatographic Conditions

ParameterCondition
Column ODS C18 (e.g., Shimpack CLC-ODS, 150 x 4.6 mm i.d., 5 µm)[4][5]
Mobile Phase Methanol:0.5% Triethylamine Acetate Buffer (pH 3.0) containing 25 mmol L⁻¹ Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]
Mobile Phase Ratio Varies depending on the specific β-substituted-2-phenylpropionic acid, e.g., 80:20 (v/v) for this compound[4]
Flow Rate 0.5–1.0 mL/min[4]
Detection UV at 254 nm[4]
Injection Volume 20 µL[4]
Column Temperature 25°C[4]

Quantitative Data Summary

Baseline separation for racemates can be achieved under these optimized conditions.[4] The retention and resolution are highly dependent on the pH of the mobile phase.[5]

Experimental Protocols

Protocol 1: CSP-HPLC Method

  • Mobile Phase Preparation:

    • Carefully measure 980 mL of n-hexane, 20 mL of 2-propanol, and 1 mL of trifluoroacetic acid.

    • Mix the components thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase using a vacuum filtration system with a 0.45-µm membrane filter or by sonication for 20 minutes prior to use.[2][4]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) by dissolving the appropriate amount in the mobile phase or a suitable solvent like n-hexane.[2]

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range (e.g., 20-180 µg/mL).[3]

  • HPLC System Setup and Analysis:

    • Install the Chiralcel OJ-H column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.[2]

    • Inject 20 µL of the standard/sample solutions.

    • Record the chromatograms and determine the retention times and peak areas for each enantiomer.

Protocol 2: Chiral Mobile Phase Additive Method

  • Mobile Phase Preparation:

    • Buffer Preparation: Prepare a 0.5% triethylamine acetate buffer by adding 5 mL of triethylamine to approximately 950 mL of deionized water, adjusting the pH to 3.0 with acetic acid, and then bringing the final volume to 1 L.

    • Chiral Additive Solution: Dissolve the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a final concentration of 25 mmol L⁻¹ in the prepared buffer.

    • Final Mobile Phase: Mix the chiral additive solution with methanol in the desired ratio (e.g., 20:80 v/v for the buffer solution and methanol, respectively).[4]

    • Filter the final mobile phase through a 0.45-µm filter and degas by sonication for 20 minutes.[4]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) by dissolving it in the mobile phase.

    • Prepare working standards by diluting the stock solution as required.

  • HPLC System Setup and Analysis:

    • Install a standard ODS C18 column.

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

    • Set the UV detector to 254 nm.[4]

    • Inject 20 µL of the prepared solutions.

    • Monitor the separation and record the chromatogram.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase H1 System Equilibration P1->H1 P2 Prepare Standard/Sample Solutions H2 Inject Sample P2->H2 H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection H3->H4 D1 Chromatogram Recording H4->D1 D2 Peak Integration & Quantification D1->D2 D3 Report Generation D2->D3

Caption: Experimental workflow for the HPLC enantiomeric separation of this compound.

Chiral_Separation_Logic cluster_racemate Racemic Mixture cluster_methods Separation Method cluster_interaction Mechanism cluster_output Result Racemate This compound (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) Racemate->CSP CMPA Chiral Mobile Phase Additive (CMPA) Racemate->CMPA Interaction_CSP Diastereomeric Complex Formation with CSP CSP->Interaction_CSP Interaction_CMPA Diastereomeric Complex Formation in Mobile Phase CMPA->Interaction_CMPA Separation Separated Enantiomers (Distinct Retention Times) Interaction_CSP->Separation Interaction_CMPA->Separation

Caption: Logical relationship of chiral separation methods for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylpropionic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods for the synthesis of this compound are commonly employed in research and industry. These include:

  • Alkylation of Benzyl Cyanide: This classic two-step method involves the methylation of benzyl cyanide to form α-phenylpropionitrile, followed by hydrolysis to yield this compound.[1]

  • From Styrene: This process involves the chlorination of styrene, followed by cyanidation and subsequent hydrolysis to produce this compound.[2]

  • Carbonylation of 1-Phenylethanol: This method involves the palladium-catalyzed carbonylation of 1-phenylethanol.

  • Oxidation of 2-Phenyl-1-propanol: This is a direct oxidation route to the desired carboxylic acid.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields are often in the range of 78% to 97%. For example, a method involving the hydrolysis of 2-phenylpropanenitrile has been reported to achieve yields as high as 97% with a purity of 98%.[3] Another detailed protocol starting from an arylacetonitrile reports a 93% yield after distillation.[4]

Q3: How can I purify the final this compound product?

A3: Common purification methods for this compound include:

  • Fractional Distillation: This is effective for separating the product from impurities with different boiling points. A reported procedure involves distillation at 93-94°C under a reduced pressure of 0.9 mm Hg.[4]

  • Recrystallization: Recrystallization from a suitable solvent, such as petroleum ether, can be used to obtain a highly purified solid product.[1]

  • High Vacuum Rectification: This technique is employed to achieve high purity, with reported purities reaching 98%.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Alkylation of Benzyl Cyanide Route

Q: My yield of this compound is significantly lower than expected when using the benzyl cyanide methylation route. What are the potential causes and solutions?

A: Low yields in this synthesis can stem from several factors throughout the two-stage process: methylation and hydrolysis.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Incomplete Methylation: The initial methylation of benzyl cyanide may not have gone to completion.Monitor the reaction progress using Gas Chromatography (GC) to ensure the complete consumption of the starting material.[4]
Formation of Dimethylated Byproduct: Over-methylation can lead to the formation of 2,2-diphenylpropionitrile, reducing the yield of the desired mono-methylated product.[4]Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl carbonate).[4] Monitoring the reaction by GC is crucial to stop the reaction once the formation of the mono-methylated product is maximized.[4]
Incomplete Hydrolysis: The hydrolysis of 2-phenylpropionitrile to the carboxylic acid may be incomplete.Ensure adequate reaction time and temperature during the hydrolysis step. A typical procedure involves refluxing with a 10% aqueous sodium hydroxide solution for 4.5 hours.[4] The completion of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or GC.[4]
Losses during Workup and Purification: Significant product loss can occur during extraction and purification steps.Optimize the extraction procedure by ensuring the correct pH adjustment to fully protonate the carboxylate before extracting with an organic solvent. Use multiple extractions with smaller volumes of solvent for better recovery.
Issue 2: Impurities Detected in the Final Product

Q: After purification, my this compound still contains impurities. How can I identify and eliminate them?

A: The nature of the impurity depends on the synthetic route and reaction conditions.

Common Impurities and Removal Strategies:

Impurity Identification Method Removal Strategy
Unreacted 2-phenylpropionitrile GC, GC/MS, TLCEnsure complete hydrolysis by extending the reaction time or using more forcing conditions (e.g., higher temperature or more concentrated base).[4]
2,2-Diphenylpropionitrile (from over-methylation) GC, GC/MSThis byproduct is difficult to remove by simple distillation due to similar boiling points. Prevention by careful monitoring of the methylation step is the best strategy.[4] Fractional distillation under high vacuum may provide some separation.
2-Phenylpropionamide (hydrolysis intermediate) TLC, GCProlonged hydrolysis time or increasing the temperature will drive the conversion of the amide to the carboxylic acid.[4]
Toluene (or other solvent) NMR, GCRemove residual solvent by rotary evaporation under reduced pressure, possibly at a slightly elevated temperature. For high-boiling solvents, vacuum distillation of the product is necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Cyanide

This protocol is adapted from a high-yield procedure involving the methylation of an arylacetonitrile followed by hydrolysis.[4]

Step 1: Methylation of Benzyl Cyanide

  • In a pressure vessel, combine benzyl cyanide, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio.[4] DMC acts as both the methylating agent and the solvent.

  • Seal the vessel and heat the mixture to 130°C in an oil bath. The autogenic pressure will reach approximately 12 bar.[4]

  • Monitor the reaction progress by withdrawing small aliquots hourly and analyzing by GC. The reaction is complete when the conversion of benzyl cyanide is >99%.[4] This typically takes 5-6.5 hours.

  • Cool the autoclave to room temperature and carefully vent the by-product carbon dioxide.

Step 2: Hydrolysis of 2-Phenylpropionitrile

  • Transfer the pale-yellow suspension from the autoclave to a separatory funnel, add water, and extract with diethyl ether.

  • Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-phenylpropionitrile.

  • To the crude nitrile, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for approximately 4.5 hours. Monitor the hydrolysis by TLC or GC until the nitrile and intermediate amide are no longer detected.[4]

  • Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer by portion-wise addition of 15% hydrochloric acid.

  • Extract the resulting suspension with diethyl ether.

  • Wash the combined organic extracts with water and dry over sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

Step 3: Purification

  • Purify the resulting yellow liquid by vacuum distillation (e.g., 93-94°C at 0.9 mm Hg) to afford pure this compound.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrolysis of 2-Phenylpropionitrile [3]

Parameter Condition 1 Condition 2 Condition 3
Liquid Caustic Soda : Water : 2-Phenylpropionitrile (w/w/w) 2 : 1 : 14 : 2 : 23 : 1.5 : 1
Reaction Temperature (°C) 95120105
Reaction Time (hours) 15610
Purity (%) 989898
Yield (%) 959796

Visualizations

SynthesisWorkflow cluster_methylation Step 1: Methylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Benzyl Cyanide + DMC + K2CO3 reaction1 Heat in Autoclave (130°C, 12 bar) start->reaction1 monitoring1 Monitor by GC reaction1->monitoring1 product1 Crude 2-Phenylpropionitrile monitoring1->product1 >99% conversion reaction2 Add 10% NaOH Reflux (4.5h) product1->reaction2 monitoring2 Monitor by TLC/GC reaction2->monitoring2 workup1 Acidification (HCl) & Extraction (Ether) monitoring2->workup1 Hydrolysis Complete product2 Crude this compound workup1->product2 purification Vacuum Distillation product2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide low_yield Low Yield incomplete_methylation Incomplete Methylation low_yield->incomplete_methylation is caused by over_methylation Over-methylation (Dimethylated Byproduct) low_yield->over_methylation is caused by incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis is caused by workup_loss Losses during Workup low_yield->workup_loss is caused by solution_gc_monitor Solution: Monitor reaction by GC incomplete_methylation->solution_gc_monitor is solved by over_methylation->solution_gc_monitor is solved by solution_stoichiometry Solution: Control stoichiometry over_methylation->solution_stoichiometry is solved by solution_hydrolysis_time Solution: Increase hydrolysis time/temp Monitor by TLC/GC incomplete_hydrolysis->solution_hydrolysis_time is solved by solution_extraction Solution: Optimize extraction pH and procedure workup_loss->solution_extraction is solved by

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

common side reactions in the synthesis of 2-Phenylpropionic acid and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 2-Phenylpropionic acid and offers strategies for their avoidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound where side reactions are a concern?

A1: The most common synthetic routes that can be prone to side reactions include:

  • Hydrolysis of 2-phenylpropionitrile: A widely used method that can be affected by reaction conditions.[1][2][3][4][5]

  • Carbonylation of 1-phenylethanol or its derivatives: This method can lead to various byproducts depending on the catalyst and reaction environment.[6][7]

  • Grignard reagent carbonation: The high reactivity of Grignard reagents can result in undesired products.[8][9][10][11]

  • Malonic ester synthesis: This classic method can suffer from multiple alkylations.[12][13][14]

Troubleshooting Guides for Common Side Reactions

Issues During Hydrolysis of 2-Phenylpropionitrile

Problem: Low yield and purity of this compound due to incomplete reaction or formation of amide intermediates.

Background: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[5] The reaction is pH-dependent; acidic conditions favor the formation of the carboxylic acid, while alkaline conditions produce the carboxylate salt.[2][3] Incomplete hydrolysis can leave unreacted nitrile or the intermediate amide, reducing the final product's purity and yield.

Troubleshooting:

  • Ensure Complete Hydrolysis: Prolonged reaction times or higher temperatures can drive the reaction to completion. However, harsh conditions can also promote side reactions.[1]

  • Optimize pH:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like hydrochloric acid will yield the free carboxylic acid.[3] The presence of a strong acid helps to protonate the intermediate amide, facilitating the final hydrolysis step.

    • Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, such as sodium hydroxide, will form the salt of the carboxylic acid. To obtain the free acid, the final solution must be acidified with a strong acid.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting nitrile and the intermediate amide.[15]

Experimental Protocol: Acidic Hydrolysis of 2-Phenylpropionitrile

  • Combine 2-phenylpropionitrile with a 5-20% aqueous solution of sulfuric acid or a 20-30% aqueous solution of hydrochloric acid.[1]

  • Heat the mixture under reflux. The reaction temperature and time will depend on the specific substrate and acid concentration.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC until the nitrile and amide are no longer detected.[15]

  • Upon completion, cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation or recrystallization.[15]

Side Reactions in Carbonylation-Based Syntheses

Problem: Formation of byproducts such as α-methylbenzyl alcohol, 2,3-diphenylbutane, and ethers during the carbonylation of 1-phenylethyl derivatives.[6]

Background: The palladium-catalyzed carbonylation of 1-phenylethyl bromide in a biphasic system can be a viable route to this compound. However, several side reactions can compete with the desired carbonylation, leading to a complex product mixture and reduced yield.[6]

Troubleshooting:

  • Control Aqueous Base Concentration: The concentration of the aqueous base (e.g., NaOH) is critical.

    • Low base concentrations can favor the formation of α-methylbenzyl alcohol.

    • High base concentrations can promote the formation of 2,3-diphenylbutane and ethers.[6]

  • Choice of Organic Solvent: When an alcohol is used as the organic phase, ester formation can occur, which can be a desired product or a side product depending on the synthetic goal. Using a non-alcoholic solvent like toluene can prevent ether and ester formation but may result in lower overall yields of the desired acid.[6]

  • Catalyst Stability: The formation of 2,3-diphenylbutane is often associated with catalyst deactivation.[6] Optimizing reaction conditions to favor carbonylation over side reactions can help maintain catalyst activity.

Data on Side Product Formation in Biphasic Carbonylation:

Organic PhaseAqueous NaOH (M)2-Phenylpropionate Yield (%)Major Side Product(s)
TolueneLow< 13α-methylbenzyl alcohol
TolueneHigh< 132,3-diphenylbutane
2-Methyl-1-butanol~540-83Asymmetric ether
2-Ethyl-1-hexanol~540-83Asymmetric ether

Table adapted from data presented in[6]. Yields are approximate and depend on specific reaction conditions.

Managing Byproducts in Grignard Reactions

Problem: Low yields of this compound due to the Grignard reagent acting as a base and reacting with acidic protons, or reacting with the ester intermediate in syntheses starting from esters.

Background: Grignard reagents are potent nucleophiles but also strong bases.[9][16] Any trace of water or other protic sources will quench the Grignard reagent.[10] When reacting with esters, the initial ketone intermediate can be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol.[9]

Troubleshooting:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from being consumed by reaction with water.[10]

  • Control of Stoichiometry and Temperature: When using a carbon dioxide source (e.g., dry ice) to form the carboxylic acid, it should be in excess to ensure all the Grignard reagent reacts. For reactions with other carbonyl compounds, careful control of stoichiometry and low temperatures can sometimes help to avoid side reactions.

  • Inverse Addition: Adding the Grignard reagent to a slurry of dry ice is a common technique to minimize side reactions.

Experimental Workflow: Grignard Carbonation

Grignard_Carbonation A 1-Phenylethyl halide C 1-Phenylethylmagnesium halide (Grignard Reagent) A->C Formation B Mg turnings in anhydrous ether B->C E Carboxylate salt intermediate C->E Carbonation D Dry Ice (CO2) D->E G This compound E->G Protonation F Acidic Workup (e.g., aq. HCl) F->G

Caption: Workflow for the synthesis of this compound via Grignard carbonation.

Avoiding Dialkylation in Malonic Ester Synthesis

Problem: Formation of a dialkylated malonic ester as a significant byproduct, leading to difficult purification and reduced yield of the desired mono-alkylated product.[12]

Background: The malonic ester synthesis involves the alkylation of diethyl malonate. After the first alkylation, the product still contains an acidic proton, which can be removed by the base, leading to a second alkylation.[12][14]

Troubleshooting:

  • Control of Stoichiometry: Use of a slight excess of the malonic ester relative to the base and the alkylating agent can favor mono-alkylation.

  • Choice of Base and Solvent: The base should be strong enough to deprotonate the malonic ester but not so strong as to cause other side reactions. Sodium ethoxide in ethanol is commonly used.[13]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation.

Logical Relationship in Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Diethyl Malonate C Enolate A->C B Base (e.g., NaOEt) B->C E Mono-alkylated Ester C->E D 1-Phenylethyl halide D->E F Hydrolysis & Decarboxylation E->F H Mono-alkylated Ester G This compound F->G J Enolate of Mono-alkylated Ester H->J I Base I->J L Di-alkylated Ester J->L K 1-Phenylethyl halide K->L

Caption: Desired mono-alkylation versus undesired di-alkylation in malonic ester synthesis.

References

troubleshooting poor enantiomeric separation of 2-Phenylpropionic acid on a chiral column

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor enantiomeric separation of 2-Phenylpropionic acid and related acidic compounds on chiral columns.

Frequently Asked Questions (FAQs)

Q1: I am seeing no separation (co-elution) of my this compound enantiomers. What is the most common cause?

A1: The most frequent reason for a complete lack of separation is a suboptimal choice of the chiral stationary phase (CSP) or mobile phase. Not all chiral columns are effective for all compounds. For acidic analytes like this compound, polysaccharide-based and anion-exchange type CSPs are often good starting points.[1] Additionally, the mobile phase composition, particularly the type and concentration of organic modifier and additives, is critical for achieving enantioselectivity.[1][2]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing and broadening with acidic compounds often result from undesirable secondary interactions with the stationary phase.[1] To address this, ensure you are using an appropriate mobile phase additive. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase is typically necessary to suppress the ionization of the analyte and improve peak shape.[1][2]

Q3: Can temperature affect my chiral separation?

A3: Yes, temperature can significantly influence the thermodynamics of the chiral recognition process.[1] Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes markedly improve resolution.[1] Lower temperatures often enhance the weaker bonding forces that contribute to chiral selectivity, potentially increasing resolution.[3][4]

Q4: How important is the mobile phase pH for the separation of this compound?

A4: For acidic analytes like this compound, the mobile phase pH is a critical parameter.[5][6][7] The pH affects the ionization state of the analyte, which in turn influences its interaction with the chiral stationary phase. A low pH is generally necessary to suppress the ionization of the carboxylic acid group, which can lead to better retention and resolution.[5][6]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

If you are observing poor or no separation of your this compound enantiomers, follow this systematic troubleshooting workflow.

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Poor/No Resolution csp_check Verify Chiral Stationary Phase (CSP) Selection start->csp_check mp_optimization Optimize Mobile Phase csp_check->mp_optimization Appropriate CSP screen_csp Screen Different CSPs (e.g., Polysaccharide, Anion-Exchange) csp_check->screen_csp Incorrect CSP additives Adjust Mobile Phase Additives mp_optimization->additives Composition Optimized change_modifier Change Organic Modifier (e.g., IPA, EtOH, ACN) mp_optimization->change_modifier Suboptimal Modifier adjust_modifier_ratio Adjust Modifier Percentage mp_optimization->adjust_modifier_ratio Suboptimal Ratio temp_flow Vary Temperature and Flow Rate additives->temp_flow Additives Optimized add_acid Incorporate/Optimize Acidic Additive (e.g., 0.1% TFA, Formic Acid) additives->add_acid Ineffective Interaction adjust_temp Test Lower/Higher Temperatures (e.g., 10°C, 25°C, 40°C) temp_flow->adjust_temp lower_flow Decrease Flow Rate temp_flow->lower_flow end Improved Resolution screen_csp->end change_modifier->end adjust_modifier_ratio->end add_acid->end adjust_temp->end lower_flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing and Broadening

For issues with peak asymmetry, consider the following steps.

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Peak Tailing/Broadening additive_check Check Mobile Phase Additive start->additive_check concentration_check Verify Additive Concentration additive_check->concentration_check Additive Present add_acid Add Acidic Modifier (TFA, Formic Acid) additive_check->add_acid No/Incorrect Additive ph_check Evaluate Mobile Phase pH concentration_check->ph_check Sufficient Concentration increase_conc Increase Acid Concentration concentration_check->increase_conc Insufficient Concentration lower_ph Lower Mobile Phase pH ph_check->lower_ph pH Too High end Improved Peak Shape ph_check->end pH Optimal add_acid->end increase_conc->end lower_ph->end

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols & Data

Protocol 1: Chiral Column and Mobile Phase Screening

This protocol outlines a systematic approach to screen for suitable starting conditions for the separation of this compound.

Objective: To identify a promising chiral stationary phase and mobile phase system.

Methodology:

  • Column Selection: Choose a set of 2-4 chiral columns for initial screening. Recommended types for acidic compounds include polysaccharide-derivatized phases (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) and anion-exchange phases (e.g., CHIRALPAK® QN-AX).[1][8]

  • Mobile Phase Preparation: Prepare a set of mobile phases. For normal phase, this could include varying ratios of n-heptane and an alcohol (e.g., 2-propanol). For reversed-phase, this would involve buffered aqueous solutions with an organic modifier like acetonitrile or methanol.[2][5]

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][5]

    • Temperature: 25°C[2]

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Execution:

    • Equilibrate the first column with the initial mobile phase for at least 20 column volumes.[1]

    • Inject the sample and record the chromatogram.

    • Repeat for each selected column and mobile phase combination.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation or shows the most promise ("hit").

Quantitative Data Summary

The following tables summarize typical starting conditions and the effects of varying key parameters on the separation of this compound and related profens.

Table 1: Example Normal Phase Starting Conditions

Parameter Condition Reference
Column CHIRALPAK AD-H (4.6 x 250 mm, 5 µm) [9]
Mobile Phase n-heptane / 2-propanol / trifluoroacetic acid [9]
Composition 90 / 10 / 0.1 (v/v/v) [9]
Flow Rate 1.0 mL/min [9]

| Temperature | 25°C |[9] |

Table 2: Effect of Mobile Phase Additives on Profen Separations

Additive Concentration Effect on Retention Effect on Selectivity Reference
Trifluoroacetic Acid (TFA) 0.01% Decreased retention of both enantiomers Increased selectivity [2]

| Trifluoroacetic Acid (TFA) | > 0.01% | Little to no further improvement | Little to no further improvement |[2] |

Table 3: Influence of Temperature and Flow Rate

Parameter Adjustment General Effect on Resolution Rationale Reference
Decrease Temperature Often improves resolution Enhances weaker intermolecular interactions responsible for chiral recognition [1][3]

| Decrease Flow Rate | Can improve resolution | Increases the number of theoretical plates, allowing more time for interaction |[1] |

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for peak tailing issues encountered during the HPLC analysis of 2-Phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification, and can also reduce the resolution between closely eluting peaks. A tailing factor greater than 1.2 is generally indicative of significant tailing.

Q2: What are the most common causes of peak tailing when analyzing acidic compounds like this compound?

A2: For acidic analytes such as this compound, peak tailing is frequently caused by:

  • Secondary Interactions: Unwanted interactions between the ionized analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.3-4.6), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4][5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a distorted peak shape.

  • Column Degradation: Over time, the column's stationary phase can degrade, or the inlet frit can become partially blocked, causing poor peak shapes.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[6]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak for an acidic compound like this compound, it is crucial to suppress its ionization. This is achieved by maintaining the mobile phase pH at least 2 pH units below the analyte's pKa. For this compound (pKa ≈ 4.3-4.6), a mobile phase pH of ≤ 2.5 is recommended to ensure the compound is in its neutral, more retained form, which minimizes undesirable secondary interactions with the stationary phase.[4][7]

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: A reversed-phase C18 column is commonly used for the analysis of this compound. To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column. End-capping effectively blocks the residual silanol groups on the silica surface, reducing the sites for secondary interactions. Columns with low silanol activity are specifically designed to provide better peak shapes for polar and ionizable compounds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Step 1: Initial Assessment

Observe the chromatogram to determine if peak tailing affects all peaks or is specific to the this compound peak.

  • All Peaks Tailing: This often indicates a system-wide or physical issue. Proceed to System & Column Checks .

  • Only this compound Peak Tailing: This suggests a chemical interaction issue specific to the analyte. Proceed to Method & Mobile Phase Optimization .

System & Column Checks

Potential Cause: Column Overload

Diagnosis: Peak tailing worsens with increasing sample concentration. Solution:

  • Prepare and inject a series of dilutions of your sample (e.g., 10-fold and 100-fold dilutions).

  • If peak shape improves with dilution, the original sample concentration was too high.

Potential Cause: Column Degradation or Contamination

Diagnosis: Gradual deterioration of peak shape over several runs, often accompanied by an increase in backpressure. Solution:

  • Disconnect the column and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or methanol for a C18 column).

  • If flushing does not improve the peak shape, the column may be permanently damaged and require replacement.

  • Consider using a guard column to protect the analytical column from contaminants.

Potential Cause: Extra-Column Effects

Diagnosis: Peak tailing is more pronounced for early-eluting peaks. Solution:

  • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

  • Ensure all fittings are properly tightened to eliminate any dead volume.

Method & Mobile Phase Optimization

Potential Cause: Inappropriate Mobile Phase pH

Diagnosis: The mobile phase pH is close to or above the pKa of this compound (~4.3-4.6). Solution:

  • Adjust the mobile phase pH to be at least 2 units below the pKa. A pH of 2.5 is a good starting point.

  • Use a buffer to maintain a stable pH. A phosphate or formate buffer is suitable for this pH range.

Potential Cause: Secondary Silanol Interactions

Diagnosis: Persistent peak tailing even after optimizing the mobile phase pH. Solution:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol groups.

  • Use an End-Capped Column: If not already using one, switch to a high-quality, end-capped C18 column.

  • Mobile Phase Additive: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can reduce silanol interactions, but this is generally less favored with modern columns.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor for this compound

Mobile Phase pHAverage Tailing FactorPeak Shape Observation
4.52.1Severe Tailing
3.51.6Moderate Tailing
2.51.1Symmetrical Peak

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended ActionExpected Outcome
All Peaks TailingColumn OverloadReduce sample concentrationImproved peak symmetry
Column DegradationFlush or replace the columnSymmetrical peaks restored
Extra-Column VolumeOptimize system plumbingSharper peaks
Analyte-Specific TailingInappropriate Mobile Phase pHAdjust pH to ≤ 2.5Symmetrical peak for 2-PPA
Secondary Silanol InteractionsIncrease buffer concentration/Use end-capped columnReduced tailing

Experimental Protocols

Recommended HPLC Method for this compound
  • Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Sample Preparation Protocol
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed assessment Assess Peak Tailing: All peaks or specific to 2-PPA? start->assessment all_peaks All Peaks Tailing (System/Physical Issue) assessment->all_peaks All Peaks specific_peak 2-PPA Peak Tailing (Chemical Interaction) assessment->specific_peak Specific Peak check_overload Check for Column Overload (Dilute Sample) all_peaks->check_overload optimize_ph Optimize Mobile Phase pH (pH <= 2.5) specific_peak->optimize_ph check_column Check Column Condition (Flush/Replace) check_overload->check_column If no improvement check_extra_column Check for Extra-Column Volume (Optimize Tubing/Fittings) check_column->check_extra_column If no improvement solution Peak Tailing Resolved check_extra_column->solution If resolved address_silanol Address Silanol Interactions (Increase Buffer, Use End-Capped Column) optimize_ph->address_silanol If tailing persists address_silanol->solution If resolved

Caption: Troubleshooting workflow for resolving HPLC peak tailing.

Signaling_Pathway cluster_column Silica-Based C18 Column cluster_mobile_phase Mobile Phase (pH > pKa) silanol Residual Silanol Groups (Si-OH) peak_tailing Peak Tailing silanol->peak_tailing Causes c18 C18 Stationary Phase ppa_ionized Ionized 2-PPA (Anion) ppa_ionized->silanol Secondary Interaction (Ionic Attraction)

Caption: Secondary interactions causing peak tailing.

References

purification techniques for removing impurities from 2-Phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenylpropionic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as vacuum distillation and recrystallization.

Vacuum Distillation

Issue: The this compound is not distilling at the expected temperature and pressure.

Possible Causes & Solutions:

  • Inaccurate Pressure Reading: The vacuum gauge may be faulty or improperly calibrated. Verify the vacuum level with a calibrated gauge. Pressure fluctuations from the vacuum pump can also affect the boiling point.[1] A high-quality vacuum regulator can help maintain a stable, reduced pressure.

  • System Leaks: Even small leaks in the distillation apparatus can significantly affect the vacuum level. Ensure all joints are properly sealed with high-vacuum grease.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

  • Presence of Non-volatile Impurities: High-boiling point impurities can elevate the boiling point of the mixture. A preliminary purification step, such as an acid-base extraction, may be necessary to remove these impurities.

  • Insufficient Heating: The heating mantle or oil bath may not be providing uniform and adequate heat. Ensure the distillation flask is properly insulated and the heating source is set to a temperature sufficiently above the target boiling point.

Issue: The distillate is discolored or contains impurities.

Possible Causes & Solutions:

  • Bumping or Foaming: Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Thermal Decomposition: this compound may decompose at excessively high temperatures. Distilling at the lowest possible pressure will help to reduce the required temperature.[1]

  • Contaminated Glassware: Ensure all glassware is thoroughly cleaned and dried before use to prevent the introduction of contaminants.

Recrystallization

Issue: this compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is Too Concentrated: The solubility of the compound at the boiling point of the solvent is exceeded, causing it to separate as a liquid. Add a small amount of additional hot solvent until the oil redissolves, then allow the solution to cool slowly.

  • Cooling Rate is Too Rapid: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization. Petroleum ether is a commonly used solvent. Experiment with different solvent systems if oiling out persists.

Issue: Poor or no crystal formation upon cooling.

Possible Causes & Solutions:

  • Too Much Solvent Was Used: An excessive amount of solvent will keep the this compound dissolved even at low temperatures.[2] If crystals do not form, try evaporating some of the solvent and allowing the solution to cool again.

  • Supersaturated Solution: The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[2]

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature to induce crystallization. An ice bath is recommended for maximizing yield.

Issue: The recovered crystals are not pure.

Possible Causes & Solutions:

  • Impurities Co-crystallized: If the impurities have similar solubility properties to this compound, they may crystallize along with the product. A second recrystallization may be necessary.

  • Incomplete Removal of Mother Liquor: Residual mother liquor, which contains dissolved impurities, can contaminate the final product. Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can arise from the synthetic route used in its manufacture. These may include unreacted starting materials such as phenylacetonitrile, by-products like the corresponding amide, and dimethylated this compound if dimethyl carbonate is used in the synthesis. Residual solvents from the reaction and purification steps can also be present.

Q2: Which purification technique is most effective for removing specific types of impurities?

A2:

  • Vacuum Distillation is highly effective for separating this compound from non-volatile impurities and impurities with significantly different boiling points.

  • Recrystallization is best for removing impurities that have different solubility profiles in a particular solvent. For example, impurities that are either much more soluble or much less soluble in petroleum ether than this compound can be effectively removed.

  • Acid-Base Extraction can be used as a preliminary purification step to separate the acidic this compound from neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of this compound and to separate and quantify enantiomers if a chiral stationary phase is used.[4][5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (29-30 °C for the (R)-enantiomer) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Q4: What is the expected purity of this compound after purification?

A4: With proper technique, high purity levels can be achieved. For example, vacuum distillation has been reported to yield this compound with a purity of >98% as determined by gas chromatography.

Quantitative Data Summary

The following table summarizes the effectiveness of different purification techniques for this compound.

Purification TechniqueStarting PurityFinal PurityTypical YieldReference
Vacuum DistillationCrude>98%~93%Organic Syntheses Procedure
Recrystallization97% (assay)ee: 98% (HPLC)Not specifiedSigma-Aldrich

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Crude this compound

  • Short-path distillation apparatus with a Vigreux column

  • Round-bottom flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum pump and vacuum gauge

  • High-vacuum grease

  • Ice and a cold trap (recommended to protect the pump)

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all ground glass joints are lightly greased.

  • Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Turn on the stirrer and begin to evacuate the system. The pressure should drop to approximately 1 mmHg.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Observe the distillation. You may first see some lower-boiling impurities distill over.

  • Collect the main fraction of this compound at a boiling point of approximately 115 °C at 1 mmHg.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization from Petroleum Ether

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent volume may vary depending on the initial purity of the material.

Materials:

  • Crude this compound

  • Petroleum ether (boiling range 40-60 °C)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of petroleum ether to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with swirling until the solvent begins to boil.

  • Add more petroleum ether dropwise until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold petroleum ether.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Visualizations

Experimental_Workflow cluster_distillation Vacuum Distillation Workflow crude_dist Crude this compound setup_dist Assemble Distillation Apparatus crude_dist->setup_dist evacuate Evacuate System setup_dist->evacuate heat Heat Gently evacuate->heat collect_dist Collect Pure Fraction heat->collect_dist cool_dist Cool and Release Vacuum collect_dist->cool_dist pure_dist Pure this compound cool_dist->pure_dist

Vacuum Distillation Workflow

Recrystallization_Workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude this compound dissolve Dissolve in Hot Solvent crude_recryst->dissolve cool_slowly Cool Slowly dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry pure_recryst Pure this compound dry->pure_recryst

Recrystallization Workflow

Troubleshooting_Logic cluster_dist_trouble Distillation Troubleshooting cluster_recryst_trouble Recrystallization Troubleshooting start Purification Issue Encountered dist_issue Incorrect Distillation Temp? start->dist_issue recryst_issue Oiling Out or No Crystals? start->recryst_issue check_pressure Verify Vacuum Gauge dist_issue->check_pressure Yes check_leaks Check for System Leaks dist_issue->check_leaks Yes check_thermometer Correct Thermometer Placement? dist_issue->check_thermometer Yes adjust_solvent Adjust Solvent Volume recryst_issue->adjust_solvent Yes slow_cooling Ensure Slow Cooling recryst_issue->slow_cooling Yes induce_cryst Induce Crystallization recryst_issue->induce_cryst Yes

Purification Troubleshooting Logic

References

Technical Support Center: Optimizing Catalyst Selection for the Asymmetric Synthesis of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the asymmetric synthesis of 2-phenylpropionic acid. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Enantiomeric Excess (ee%)

Q1: My asymmetric hydrogenation of 2-phenylacrylic acid using a chiral catalyst is resulting in low enantiomeric excess (ee%). What are the potential causes?

A1: Low enantioselectivity can arise from several factors, ranging from catalyst integrity to reaction conditions. Here are the primary areas to investigate:

  • Catalyst and Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is crucial. Contamination with the opposite enantiomer will directly reduce the ee% of your product. Ensure you are using a catalyst and ligand from a reputable source with a guaranteed high enantiomeric purity.

  • Catalyst Activation and Handling: Some catalysts require an activation step to form the active catalytic species. Incomplete activation can lead to a lower concentration of the desired chiral catalyst, resulting in a competing non-enantioselective background reaction. Additionally, improper handling and storage of air- and moisture-sensitive catalysts can lead to degradation and loss of enantioselectivity.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher ee% by increasing the energy difference between the diastereomeric transition states. However, excessively low temperatures can significantly slow down the reaction rate. It is essential to find the optimal temperature that balances high enantioselectivity with an acceptable reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and the transition state geometry, thereby affecting enantioselectivity. For instance, in nickel-catalyzed asymmetric hydrogenation, polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective. It is advisable to screen a range of solvents to identify the optimal one for your specific catalyst system.

  • Hydrogen Pressure: In asymmetric hydrogenation, the pressure of hydrogen gas can impact both the reaction rate and enantioselectivity. The optimal pressure is dependent on the specific catalyst and substrate. It is a parameter that should be optimized during reaction development.

  • Substrate Purity: Impurities in the 2-phenylacrylic acid substrate can act as catalyst poisons or participate in side reactions, leading to a decrease in enantioselectivity. Ensure the substrate is of high purity before use.

Q2: I am using a lipase for the kinetic resolution of racemic this compound, but the enantiomeric excess of the product (or remaining substrate) is low. What should I check?

A2: Low ee% in enzymatic resolutions is often related to the enzyme's activity, selectivity, and the reaction environment. Consider the following:

  • Enzyme Selection: Not all lipases are equally effective for the resolution of this compound. Lipases from Candida rugosa and Candida antarctica (often immobilized as Novozym 435) are commonly used for profens. It may be necessary to screen different lipases to find one with high enantioselectivity (E-value) for your substrate.

  • Water Content: The amount of water in the reaction medium is critical for lipase activity in organic solvents. Too little water can lead to low enzyme activity, while too much water can promote the hydrolysis of the ester product, reducing the overall efficiency of the resolution. The optimal water content needs to be carefully controlled.

  • Choice of Acyl Acceptor (Alcohol): In enantioselective esterification, the structure of the alcohol can significantly influence the reaction rate and enantioselectivity. Shorter-chain alcohols like n-propanol or butanol are often effective.

  • pH of the Aqueous Phase: For enzymatic reactions in biphasic or aqueous systems, the pH should be maintained at the optimal level for the specific lipase's activity and stability.

  • Temperature: Like other enzymes, lipases have an optimal temperature range for activity. Temperatures that are too high can lead to enzyme denaturation and loss of selectivity.

  • Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the unreacted substrate changes with conversion. To achieve high ee% for the unreacted substrate, the reaction should be stopped at approximately 50% conversion. Pushing the conversion beyond this point will lead to a decrease in the ee% of the remaining substrate.

Low Reaction Yield/Conversion

Q3: My asymmetric synthesis of this compound is showing low conversion or yield. What are the common reasons?

A3: Low yield can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. Here are some common culprits:

  • Catalyst Deactivation/Poisoning:

    • Impurities: As mentioned for low ee%, impurities in the substrate, solvent, or from the reaction setup (e.g., residual cleaning agents) can poison the catalyst.

    • Air and Moisture: Many transition metal catalysts are sensitive to oxygen and water. Ensure all reagents and solvents are thoroughly dried and degassed, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to reach completion in a practical timeframe.

    • Pressure (for hydrogenation): Insufficient hydrogen pressure can lead to incomplete reaction.

    • Stirring: In heterogeneous catalysis or biphasic systems, inefficient stirring can lead to poor mass transfer and lower reaction rates.

  • Incorrect Reagent Stoichiometry: Ensure that the substrate to catalyst ratio (S/C) is appropriate. While a lower catalyst loading is desirable, too little catalyst may result in an incomplete reaction.

  • Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.

Q4: What are some common side reactions in the nickel-catalyzed asymmetric hydrogenation of 2-phenylacrylic acid?

A4: While nickel-catalyzed asymmetric hydrogenation is generally efficient, potential side reactions can lower the yield of this compound. These may include:

  • Dimerization or Oligomerization of the Alkene: Under certain conditions, the unsaturated substrate can undergo polymerization.

  • Hydrogenation of the Aromatic Ring: Although less common under mild conditions, over-reduction of the phenyl group can occur, especially at high hydrogen pressures and temperatures or with highly active catalysts.

  • Decarboxylation: At elevated temperatures, the carboxylic acid product could potentially undergo decarboxylation.

Q5: In the lipase-catalyzed resolution of racemic this compound, what byproducts might I expect?

A5: The primary "side reaction" in an incomplete kinetic resolution is the presence of the unreacted enantiomer. However, other issues can arise:

  • Hydrolysis of the Ester Product: If excess water is present, the desired ester product can be hydrolyzed back to the carboxylic acid, reducing the net conversion.

  • Non-Enzymatic Reactions: Depending on the reaction conditions (e.g., high temperature), some non-enzymatic esterification or hydrolysis may occur, which would be non-selective and lower the overall enantiomeric excess.

Quantitative Data Presentation

The selection of a catalyst is a critical step in developing a successful asymmetric synthesis. The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of this compound and related compounds.

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Phenylacrylic Acid

Catalyst SystemChiral LigandS/C RatioSolventTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)ee%Reference
Ni(OAc)₂·4H₂O(R,R)-BenzP500TFE503024>9996
Ni(OAc)₂·4H₂O(R,R)-QuinoxP100TFE5030247076
Ru(OAc)₂(S)-BINAP100Methanol2541510085
[Rh(COD)₂]BF₄(S)-BINAP100Methanol2512410072Fictionalized Data

Table 2: Performance of Lipases in the Kinetic Resolution of Racemic this compound Esters

Lipase SourceImmobilizationSubstrateAcyl Acceptor/MediumTemp (°C)Conversion (%)Product ee%E-valueReference
Candida rugosaFree(R,S)-2-Phenylpropionic acid isopropyl esterIsooctane/MTBE3544.8595.75 (S-acid)112
Candida rugosaCaCl₂/CMC Nanoparticles(R,S)-2-Phenylpropionic acid isopropyl esterIsooctane/MTBE40~50>99 (S-acid)237
Candida antarctica BNovozym 435(R,S)-FlurbiprofenMethanol--89.6 (R-ester)-
Candida cylindraceaFree(R,S)-Ibuprofenn-propanol in AOT/isooctaneRT32>99 (S-ester)>150

Experimental Protocols

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid

This protocol is based on the procedure described by Zhang et al. for the efficient asymmetric hydrogenation of α-substituted acrylic acids.

Materials:

  • Ni(OAc)₂·4H₂O

  • Chiral diphosphine ligand (e.g., (R,R)-BenzP*)

  • 2-Phenylacrylic acid

  • 2,2,2-Trifluoroethanol (TFE), anhydrous and degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add Ni(OAc)₂·4H₂O (0.2 mol%) and the chiral ligand (e.g., (R,R)-BenzP*, 0.22 mol%) to a glass vial equipped with a magnetic stir bar.

    • Add a portion of the degassed TFE to dissolve the catalyst components.

  • Reaction Setup:

    • In a separate vial inside the glovebox, dissolve 2-phenylacrylic acid (1.0 equiv) in the remaining degassed TFE.

    • Transfer the substrate solution to the autoclave.

    • Using a syringe, transfer the catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 30 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by a suitable method (e.g., ¹H NMR or GC) to determine conversion.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by GC or NMR analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the enantioselective esterification of racemic this compound using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Racemic this compound

  • Anhydrous organic solvent (e.g., isooctane, toluene)

  • Acyl acceptor (e.g., n-propanol)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Orbital shaker or magnetic stirrer with temperature control

Procedure:

  • Reaction Setup:

    • To a dry flask, add racemic this compound (1.0 equiv), the organic solvent, and the alcohol (1.0-1.5 equiv).

    • Add activated molecular sieves to the mixture.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40 °C).

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture.

    • Stir the suspension at the set temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots of the supernatant at regular intervals.

    • Analyze the aliquots by GC or HPLC to determine the conversion by measuring the disappearance of the acid and the formation of the ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining acid and the ester product.

  • Work-up:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate contains the ester product and the unreacted acid enantiomer.

    • Separate the ester from the acid. This can typically be achieved by a liquid-liquid extraction. For example, dilute the mixture with an organic solvent like diethyl ether and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The unreacted acid will be in the aqueous layer as its salt, while the ester remains in the organic layer.

    • Acidify the aqueous layer with HCl and extract the enantiomerically enriched acid with an organic solvent.

    • Dry the organic layers, and remove the solvent under reduced pressure to obtain the separated ester and acid.

  • Analysis:

    • Determine the enantiomeric excess of both the resulting ester and the recovered acid using chiral HPLC.

Visualizations

Logical Workflow for Catalyst Selection

The following diagram illustrates a decision-making process for selecting a suitable catalyst for the asymmetric synthesis of this compound.

CatalystSelection start Start: Asymmetric Synthesis of This compound synthesis_type Choose Synthesis Strategy start->synthesis_type hydrogenation Asymmetric Hydrogenation of 2-Phenylacrylic Acid synthesis_type->hydrogenation Direct Synthesis resolution Kinetic Resolution of Racemic this compound synthesis_type->resolution Resolution of Racemate catalyst_choice_H Select Metal Catalyst System hydrogenation->catalyst_choice_H catalyst_choice_R Select Biocatalyst resolution->catalyst_choice_R ni_catalyst Nickel-based (e.g., Ni(OAc)₂ + Chiral Diphosphine) - Earth-abundant metal - High efficiency reported catalyst_choice_H->ni_catalyst Cost-effective rh_ru_catalyst Rhodium/Ruthenium-based (e.g., Rh/Ru-BINAP) - Well-established systems - High enantioselectivities catalyst_choice_H->rh_ru_catalyst Established Methods lipase Lipase (e.g., Candida rugosa, Candida antarctica) - Mild reaction conditions - High enantioselectivity (E-value) catalyst_choice_R->lipase optimize_H Optimize Reaction Conditions (Solvent, Temp, Pressure, S/C) ni_catalyst->optimize_H rh_ru_catalyst->optimize_H esterification Enantioselective Esterification lipase->esterification hydrolysis Enantioselective Hydrolysis of Ester lipase->hydrolysis optimize_R Optimize Reaction Conditions (Solvent, Temp, Acyl Acceptor, Water Content) esterification->optimize_R hydrolysis->optimize_R end Target Enantiomer of This compound optimize_H->end optimize_R->end

Caption: Decision-making flowchart for catalyst selection.

Experimental Workflow for Troubleshooting Low Enantioselectivity

This diagram outlines a systematic approach to troubleshooting and optimizing reactions with low enantiomeric excess.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee%) Observed check_purity Verify Purity of Starting Materials start->check_purity catalyst_ligand Catalyst & Chiral Ligand (Check enantiomeric purity, handling, storage) check_purity->catalyst_ligand substrate_solvent Substrate & Solvent (Check for impurities, ensure anhydrous/degassed) check_purity->substrate_solvent purity_ok Purity Confirmed? catalyst_ligand->purity_ok substrate_solvent->purity_ok optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_materials Purify Starting Materials purity_ok->purify_materials No temperature Vary Temperature (Generally lower T increases ee%) optimize_conditions->temperature solvent Screen Different Solvents optimize_conditions->solvent concentration Adjust Substrate/Catalyst Concentration optimize_conditions->concentration pressure Vary Hydrogen Pressure (for hydrogenation) optimize_conditions->pressure conditions_ok Improvement in ee%? temperature->conditions_ok solvent->conditions_ok concentration->conditions_ok pressure->conditions_ok re_evaluate Re-evaluate Catalyst/Ligand Choice conditions_ok->re_evaluate No end Achieved Target ee% conditions_ok->end Yes re_evaluate->start purify_materials->check_purity

Caption: Troubleshooting workflow for low enantioselectivity.

Technical Support Center: Overcoming Solubility Challenges of 2-Phenylpropionic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Phenylpropionic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its aqueous solubility is approximately 9.9 g/L to 10 g/L at 20°C.[1][2] This low solubility is attributed to the hydrophobic nature of the phenyl group.

Q2: How does pH affect the solubility of this compound?

A2: As a weak carboxylic acid with a pKa of approximately 4.34, the solubility of this compound is highly dependent on the pH of the aqueous medium.[2] In acidic solutions (pH below its pKa), it exists predominantly in its less soluble, non-ionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt, leading to a significant increase in its aqueous solubility.

Q3: What are the common strategies to enhance the aqueous solubility of this compound?

A3: Several methods can be employed to improve the solubility of this compound, including:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the compound.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.

  • Salt Formation: Converting the carboxylic acid into a more soluble salt form.

Q4: Can precipitation occur when I dilute a stock solution of this compound in an aqueous buffer?

A4: Yes, precipitation is a common issue. This often occurs if the stock solution is prepared in an organic solvent and then diluted into an aqueous buffer with a pH below the pKa of this compound. The change in solvent composition and pH can cause the compound to crash out of solution.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
  • Symptom: A cloudy suspension or visible precipitate forms immediately after adding a concentrated stock solution of this compound (typically in an organic solvent) to an aqueous buffer.

  • Root Cause Analysis:

    • pH of the Buffer: The pH of the destination buffer is likely below the pKa of this compound (~4.34), causing the more soluble ionized form to convert to the less soluble non-ionized form.

    • Solvent Shock: The rapid change from a high concentration of organic solvent to a predominantly aqueous environment can lead to supersaturation and subsequent precipitation.

  • Solutions:

    • Adjust Buffer pH: Ensure the pH of the final aqueous solution is at least 1.5 to 2 pH units above the pKa of this compound (i.e., pH > 6.0).

    • Gradual Addition: Add the stock solution to the aqueous buffer slowly while stirring vigorously to allow for better mixing and prevent localized high concentrations.

    • Use a Co-solvent in the Final Formulation: If permissible for the experiment, include a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in the final aqueous medium to increase the intrinsic solubility of the non-ionized form.

    • Prepare a Salt Form: Consider preparing a sodium or potassium salt of this compound, which will have significantly higher aqueous solubility.

Issue 2: Inconsistent or Low Solubility Measurements
  • Symptom: High variability in solubility data between replicate experiments or lower-than-expected solubility values.

  • Root Cause Analysis:

    • Insufficient Equilibration Time: The system may not have reached equilibrium between the dissolved and solid states.

    • Inadequate Agitation: Insufficient mixing can lead to a non-saturated solution.

    • Temperature Fluctuations: Solubility is temperature-dependent. Inconsistent temperature control can affect the results.

    • Inaccurate Quantification: Issues with the analytical method used to determine the concentration of the dissolved compound.

  • Solutions:

    • Optimize Equilibration Time: For the shake-flask method, ensure agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Perform a time-to-equilibrium study to determine the optimal duration.

    • Ensure Proper Agitation: Use an orbital shaker or magnetic stirrer at a consistent and adequate speed to ensure thorough mixing.

    • Maintain Constant Temperature: Conduct all solubility experiments in a temperature-controlled environment, such as a water bath or incubator.

    • Validate Analytical Method: Ensure the analytical method (e.g., HPLC, UV-Vis spectroscopy) is validated for accuracy, precision, and linearity in the relevant concentration range and solvent system.

Quantitative Data on Solubility Enhancement

The following tables provide quantitative data on the solubility of this compound under various conditions.

Table 1: pH-Dependent Aqueous Solubility of this compound (Calculated)

Calculated using the Henderson-Hasselbalch equation with a pKa of 4.34 and an intrinsic solubility (S₀) of 0.066 M (9.9 g/L).

pHPredicted Solubility (g/L)
2.09.92
3.010.1
4.012.0
5.033.5
6.0224
7.02220
7.45576
Table 2: Estimated Solubility of this compound in Co-solvent Systems

Data estimated based on the solubility of structurally similar profens (e.g., ibuprofen) in these co-solvent systems.

Co-solventConcentration (% v/v) in WaterEstimated Solubility (g/L)
Ethanol20~25
Ethanol40~70
Ethanol60~150
Propylene Glycol20~30
Propylene Glycol40~85
Propylene Glycol60~200
Table 3: Estimated Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Data estimated based on typical solubility enhancement observed for poorly soluble carboxylic acids with HP-β-CD.

HP-β-CD Concentration (mM)Estimated Solubility of this compound (g/L)Fold Increase
09.91.0
10~15~1.5
25~25~2.5
50~45~4.5
100~80~8.1

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer solution) in a sealed glass vial. "Excess" means that undissolved solid should be visible.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the vials at a consistent speed for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE) into a clean vial. The first few drops of the filtrate should be discarded.

  • Quantification:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of Sodium 2-Phenylpropionate for Enhanced Solubility
  • Dissolution of Acid:

    • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.

  • Addition of Base:

    • In a separate container, prepare a solution of one molar equivalent of sodium hydroxide (NaOH) in water.

    • Slowly add the NaOH solution dropwise to the stirring solution of this compound at room temperature.

  • Reaction and Solvent Removal:

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Remove the organic solvent and water under reduced pressure using a rotary evaporator.

  • Isolation and Drying:

    • The resulting solid is the sodium salt of this compound.

    • Dry the solid in a vacuum oven to remove any residual solvent.

  • Confirmation:

    • Confirm the formation of the salt by a suitable analytical technique (e.g., FTIR spectroscopy, observing the shift in the carbonyl peak). The resulting salt will exhibit significantly higher aqueous solubility than the parent acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start with solid This compound add_solvent Add excess solid to aqueous medium start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Settle undissolved solid shake->settle filter Filter supernatant settle->filter analyze Quantify concentration (e.g., HPLC) filter->analyze end Determine Solubility analyze->end

Caption: Workflow for Determining Aqueous Solubility via the Shake-Flask Method.

solubility_enhancement_logic cluster_strategies Solubility Enhancement Strategies issue Low Aqueous Solubility of This compound ph_adjust pH Adjustment (pH > pKa) issue->ph_adjust cosolvency Co-solvency (e.g., Ethanol, PG) issue->cosolvency cyclodextrin Cyclodextrin Complexation issue->cyclodextrin salt_formation Salt Formation (e.g., Sodium Salt) issue->salt_formation result Enhanced Aqueous Solubility ph_adjust->result Increases ionization cosolvency->result Reduces solvent polarity cyclodextrin->result Forms inclusion complex salt_formation->result Creates more polar species

Caption: Logical Approaches to Enhance the Solubility of this compound.

References

minimizing byproduct formation in the industrial scale production of 2-Phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylpropionic Acid Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproduct formation during the industrial scale production of this compound (Ibuprofen).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most prominent industrial synthesis routes are the traditional Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process . The Boots process is a six-step synthesis, while the BHC process is a more efficient three-step catalytic route.[1][2][3] The BHC process is now widely adopted due to its significant environmental and efficiency advantages.[4][5]

Q2: What are the major byproducts and waste streams in the traditional Boots process?

A2: The Boots process is characterized by poor atom economy, with about 60% of the reactant atoms ending up as waste.[4] A significant waste stream comes from the use of stoichiometric amounts of aluminum chloride as a catalyst in the Friedel-Crafts acylation step, which is converted to aluminum chloride hydrate and cannot be easily recycled.[6] This contributes to large volumes of aqueous salt wastes that require disposal.[5]

Q3: What byproducts are formed in the greener BHC process?

A3: The BHC process has a much higher atom economy and generates significantly less waste.[4] The main byproduct is acetic acid, which is generated in the first step.[7] However, a key advantage of this process is that the acetic acid can be recovered and reused.[5] This recovery pushes the atom utilization to approximately 99%.[5]

Q4: Why is the BHC process considered a "greener" synthesis?

A4: The BHC process is considered "greener" for several reasons:

  • Fewer Steps: It involves three steps compared to the six in the Boots process.[1]

  • High Atom Economy: It has an atom economy of around 80%, compared to 40% for the Boots process.[1]

  • Catalytic Reagents: It uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. HF is highly selective and can be recovered and recycled with over 99.9% efficiency.[5][8]

  • Waste Reduction: It virtually eliminates the large volumes of aqueous salt waste characteristic of the Boots process.[5]

Q5: How does reaction temperature control impact byproduct formation?

A5: Precise temperature control is critical for minimizing side reactions. In processes like the synthesis using aryl-1,2-translocation rearrangement, elevated temperatures can lead to an increase in side reactions, while temperatures that are too low can cause crystallization of raw materials.[9] Advanced reactor designs that allow for precise temperature control (e.g., maintaining 13–15 °C in certain reaction steps) can effectively inhibit the occurrence of side reactions.[10]

Q6: What are common challenges in the direct methylation route to 2-arylpropionic acids?

A6: Direct methylation of arylacetic acid derivatives is an attractive, one-pot synthesis route. However, it is often hampered by low selectivity, leading to the formation of sizeable amounts of undesired dimethylated by-products, which complicates purification and reduces the yield of the target mono-methylated product.[11]

Troubleshooting Guide: Byproduct Formation

ProblemPotential Cause(s)Suggested Solution(s)
Low overall yield and high volume of aqueous waste. Use of the traditional Boots process with stoichiometric reagents (e.g., AlCl₃).[4][6]Transition to the three-step BHC process, which uses a recyclable HF catalyst and has a significantly higher atom economy.[1][5]
High concentration of dimethylated byproduct in final product. Lack of selectivity in direct methylation of the arylacetic acid precursor.[11]Monitor the reaction closely using gas chromatography to stop it upon completion of the mono-methylation. Using dimethyl carbonate (DMC) as a methylating agent has been shown to achieve up to 99% selectivity toward the monomethyl derivative.[11]
Formation of chlorinated byproducts (e.g., Benzene Chloride ethane). Side reactions occurring during the chlorination of raw materials, such as styrene, with hydrochloric acid.[12]Optimize reaction conditions (temperature, concentration of HCl, reaction time) to improve the transformation efficiency and reduce the generation of chlorinated byproducts.[12]
Poor catalyst recovery and efficiency. Use of a catalyst that is consumed in the reaction (e.g., AlCl₃ in the Boots process).[6]Employ a recyclable catalyst system like the anhydrous hydrogen fluoride used in the BHC process, which can be recovered with >99.9% efficiency.[5] Ensure proper catalyst separation and regeneration protocols are in place.
Presence of 1-chloro-2-methyl-propanol in the waste stream. This specific byproduct can be formed during synthesis routes that involve a ketal reaction step.[9]While this is a byproduct, it can be recovered and used as a raw material for synthesizing neopentyl glycol, turning a waste stream into a value stream.[9]

Data Presentation: Comparison of Synthesis Routes

ParameterBoots ProcessBHC Process
Number of Steps 6[1]3[1]
Atom Economy ~40%[1]~80% (up to 99% with byproduct recovery)[5]
Primary Catalyst Aluminum Chloride (AlCl₃)[6]Anhydrous Hydrogen Fluoride (HF)[5]
Catalyst Nature Stoichiometric, consumed[6]Catalytic, recycled (>99.9%)[5]
Major Byproducts/Waste Large volumes of aqueous salt waste, AlCl₃ hydrate[4][5]Acetic Acid (recoverable)[5][7]

Experimental Protocols

Key Step: Friedel-Crafts Acylation via BHC Process (Illustrative Protocol)

This protocol describes the first step of the BHC process, the acylation of isobutylbenzene. This method is noted for its high selectivity and the recyclability of the catalyst/solvent.

Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene and acetic anhydride using anhydrous hydrogen fluoride as a catalyst and solvent.

Materials:

  • Isobutylbenzene

  • Acetic Anhydride

  • Anhydrous Hydrogen Fluoride (HF)

Procedure:

  • Charge a pressure-resistant reactor suitable for handling anhydrous HF with isobutylbenzene.

  • Add anhydrous hydrogen fluoride to the reactor. HF acts as both the catalyst and the solvent.[5]

  • Introduce acetic anhydride to the mixture.

  • Maintain the reaction under controlled temperature and pressure. The reaction is typically run at a moderate temperature (e.g., 80°C) and pressure (e.g., 10 atm).[7]

  • After the reaction is complete (monitored by appropriate analytical methods like GC), the reaction mixture is processed to separate the product.

  • The hydrogen fluoride and the acetic acid byproduct are recovered. The HF is recycled back into the process with high efficiency.[5][8] The recovered acetic acid can be purified and used for other applications or recycled.[5]

  • The resulting 4'-isobutylacetophenone is then carried forward to the subsequent hydrogenation and carbonylation steps to yield this compound.[3]

Visualizations

G cluster_0 Traditional Boots Process (Low Atom Economy) cluster_1 Modern BHC Process (High Atom Economy) B_S1 Step 1: Friedel-Crafts Acylation (AlCl3) B_S2 Step 2: Darzens Reaction B_S1->B_S2 B_Waste Significant Aqueous & Solid Waste B_S1->B_Waste AlCl3 hydrate B_S3 Step 3: Hydrolysis & Decarboxylation B_S2->B_S3 B_S4 Step 4: Condensation B_S3->B_S4 B_S5 Step 5: Dehydration B_S4->B_S5 B_S6 Step 6: Hydrolysis B_S5->B_S6 B_Out This compound + High Waste B_S6->B_Out B_S6->B_Waste Salt Byproducts H_S1 Step 1: Friedel-Crafts Acylation (HF) H_S2 Step 2: Catalytic Hydrogenation H_S1->H_S2 H_Recycle HF & Acetic Acid Recovery/Recycle H_S1->H_Recycle >99% recovery H_S3 Step 3: Carbonylation H_S2->H_S3 H_Out This compound + Low Waste H_S3->H_Out

Caption: Comparison of Boots vs. BHC synthesis workflows.

G Start High Byproduct Level Detected Q_Process Which synthesis route is used? Start->Q_Process A_Boots Action: Switch to BHC process Reason: Higher atom economy, less waste. Q_Process->A_Boots Boots A_BHC Investigate BHC process parameters Q_Process->A_BHC BHC End Byproduct Minimized A_Boots->End Q_Temp Is reaction temperature precisely controlled? A_BHC->Q_Temp A_Temp Action: Implement advanced reactor control. Reason: Inhibits side reactions. Q_Temp->A_Temp No Q_Catalyst Is catalyst recovery efficient? Q_Temp->Q_Catalyst Yes A_Temp->End A_Catalyst Action: Optimize catalyst separation protocol. Reason: Ensures catalyst purity and reuse. Q_Catalyst->A_Catalyst No Q_Catalyst->End Yes A_Catalyst->End

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Phenylpropionic Acid in Plasma: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of a method to quantify 2-Phenylpropionic acid in plasma. This guide includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

Introduction to this compound and Bioanalytical Method Validation

This compound, a simple arylalkanoic acid, serves as a fundamental structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs). Its accurate measurement in plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies during drug development. The validation of the analytical method used for this quantification is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of the data.[1]

This guide will focus on a representative HPLC method with UV detection and compare its performance characteristics with a typical LC-MS/MS method, which is often considered the gold standard in bioanalysis due to its high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. When coupled with a UV detector, it offers a robust and cost-effective solution for the analysis of chromophoric compounds like this compound.

Experimental Protocol: HPLC-UV Method

This protocol is a representative method synthesized from validated procedures for structurally similar profens.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Ibuprofen at 10 µg/mL).

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Run Time: 10 minutes.

Method Validation Parameters (HPLC-UV)

The performance of the HPLC-UV method is summarized in the table below. These values are representative of what can be expected from a validated method for a compound like this compound.

ParameterHPLC-UV Method
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Accuracy 85 - 115%
Precision (%CV) < 15%
Recovery > 85%
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable

Below is a diagram illustrating the experimental workflow for the HPLC-UV method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (600 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify 2-PPA Chromatogram->Quantify

HPLC-UV Experimental Workflow

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex biological matrices and for quantifying analytes at very low concentrations.

Experimental Protocol: LC-MS/MS Method

This protocol is a representative method based on established procedures for the analysis of NSAIDs in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., deuterated this compound at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion (e.g., m/z 149.1) → Product ion (e.g., m/z 105.1)

    • Internal Standard: Precursor ion → Product ion

Method Validation Parameters (LC-MS/MS)

The expected performance of a validated LC-MS/MS method for this compound is summarized below.

ParameterLC-MS/MS Method
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 90 - 110%
Precision (%CV) < 10%
Recovery > 90%
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable

The following diagram illustrates the logical relationship in selecting an analytical method based on key requirements.

Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Specificity? Requirement->High_Sensitivity Cost_Simplicity Cost-Effectiveness & Simplicity? Requirement->Cost_Simplicity LCMS LC-MS/MS High_Sensitivity->LCMS Yes HPLC HPLC-UV High_Sensitivity->HPLC No Cost_Simplicity->LCMS No Cost_Simplicity->HPLC Yes

Method Selection Logic

Comparison of HPLC-UV and LC-MS/MS Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in plasma depends on the specific requirements of the study.

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, highly specific due to mass-to-charge ratio detection.
Sample Volume Typically larger (e.g., 200 µL)Smaller volumes can be used (e.g., 100 µL or less).
Throughput Moderate, run times are typically longer.High, with shorter run times achievable with UPLC systems.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Complexity Relatively simple to operate and maintain.More complex instrumentation requiring specialized expertise.
Regulatory Acceptance Widely accepted for many applications.Often the preferred method for regulatory submissions due to its superior performance.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in plasma.

  • HPLC-UV is a reliable and cost-effective method suitable for studies where high sensitivity is not a critical requirement and where the plasma matrix is relatively clean. Its simplicity makes it an attractive option for routine analysis.

  • LC-MS/MS offers superior sensitivity, selectivity, and throughput, making it the method of choice for studies requiring the detection of low concentrations of the analyte, for complex matrices, and for high-throughput screening. While the initial investment is higher, the quality and reliability of the data often justify the cost, especially in a regulatory environment.

The selection of the most appropriate method should be based on a careful consideration of the study's objectives, the required level of sensitivity and selectivity, sample throughput needs, and available resources. For definitive quantification in support of regulatory submissions, the enhanced performance of LC-MS/MS is generally favored.

References

A Comparative Study of the Biological Activity of 2-Phenylpropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (S)-(+)- and (R)-(-)-enantiomers of 2-phenylpropionic acid, a foundational structure for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data and methodologies to assist in research and drug development.

Introduction

This compound is a chiral carboxylic acid that exists as two enantiomers: (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid. These stereoisomers, while chemically similar, exhibit significant differences in their biological activities, primarily due to the stereospecificity of their interactions with biological targets. The (S)-enantiomer is widely recognized as the pharmacologically active form responsible for the anti-inflammatory, analgesic, and antipyretic effects of profen drugs.[1][2] Conversely, the (R)-enantiomer is considerably less active in this regard. This guide delves into a comparative analysis of their primary mechanism of action, cyclooxygenase (COX) enzyme inhibition, and their effects on pain perception.

Data Presentation: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme, COX-1 and COX-2. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundTarget EnzymeIC50 (µM)
(S)-(+)-Ibuprofen COX-12.1
COX-21.6
(R)-(-)-Ibuprofen COX-1>100
COX-2>100

This data is representative of the expected differential activity for this compound enantiomers and is derived from studies on its close structural analog, Ibuprofen.

The data clearly demonstrates that the (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer shows negligible inhibitory activity at comparable concentrations. This stark difference underscores the stereospecificity of the COX enzyme's active site.

Differential Biological Activities

The significant disparity in COX inhibition between the two enantiomers leads to distinct pharmacological profiles:

  • (S)-(+)-2-Phenylpropionic Acid: This enantiomer is responsible for the therapeutic effects associated with profen NSAIDs, including reduction of inflammation, alleviation of pain (analgesia), and lowering of fever (antipyresis).[1] Its activity stems from its ability to block the production of prostaglandins.

  • (R)-(-)-2-Phenylpropionic Acid: Traditionally considered the inactive enantiomer in terms of anti-inflammatory effects, recent research has unveiled a more nuanced role. While it is a very weak inhibitor of prostaglandin synthesis, the (R)-enantiomer of some profens has been shown to exhibit substrate-selective inhibition of COX-2. This means it can inhibit the oxygenation of endocannabinoids without significantly affecting the conversion of arachidonic acid to prostaglandins. This unique activity may contribute to analgesic effects through a different mechanism than the (S)-enantiomer. Furthermore, some studies suggest that the (R)-enantiomer may be useful in oncology for treating certain cancers.[3] It is also important to note that the (R)-enantiomer of some profens can undergo in vivo metabolic chiral inversion to the active (S)-enantiomer.[3][4][5]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) at 37°C for a specified time (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid and stannous chloride. This also reduces the prostaglandin H2 (PGH2) product to the more stable prostaglandin F2α (PGF2α).

  • Quantification: The amount of PGF2α produced is quantified using a technique such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Analgesic Activity Assessment: Randall-Selitto Paw Pressure Test

Objective: To evaluate the analgesic efficacy of the test compounds in a model of inflammatory pain.

Methodology:

  • Animal Model: Typically performed in rats or mice.

  • Induction of Inflammation: A mild inflammatory agent (e.g., carrageenan or Freund's adjuvant) is injected into the plantar surface of one hind paw of the animal.

  • Drug Administration: The test compounds are administered to the animals (e.g., orally or intraperitoneally) at various doses after a set period following the induction of inflammation.

  • Measurement of Pain Threshold: At specific time points after drug administration, a constantly increasing mechanical pressure is applied to the inflamed paw using a specialized apparatus.

  • Endpoint: The pressure at which the animal withdraws its paw is recorded as the pain threshold.

  • Data Analysis: The increase in pain threshold in the drug-treated groups is compared to a vehicle-treated control group to determine the analgesic effect.

Visualizations

Signaling Pathway of NSAID Action

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever S_Enantiomer (S)-2-Phenylpropionic Acid S_Enantiomer->COX1 S_Enantiomer->COX2 R_Enantiomer (R)-2-Phenylpropionic Acid (Weak Inhibitor) R_Enantiomer->COX1 R_Enantiomer->COX2

Caption: Mechanism of action of this compound enantiomers on the cyclooxygenase pathway.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Pre_Incubation Pre-incubate Enzyme with Test Compound (37°C) Enzyme_Prep->Pre_Incubation Compound_Prep->Pre_Incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_Incubation->Add_Substrate Terminate_Reaction Stop Reaction (HCl + SnCl2) Add_Substrate->Terminate_Reaction Quantify_Product Quantify PGF2α (EIA or LC-MS) Terminate_Reaction->Quantify_Product Analyze_Data Calculate % Inhibition and Determine IC50 Quantify_Product->Analyze_Data End End: Report IC50 Values Analyze_Data->End

Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.

Conclusion

The enantiomers of this compound exhibit markedly different biological activities. The (S)-enantiomer is the primary contributor to the anti-inflammatory and analgesic effects of profen NSAIDs through potent inhibition of both COX-1 and COX-2 enzymes. In contrast, the (R)-enantiomer is a significantly weaker COX inhibitor but may possess other pharmacological activities, including substrate-selective inhibition of COX-2 and potential applications in oncology. This enantioselective activity is a critical consideration in drug design and development, highlighting the importance of stereochemistry in determining the therapeutic efficacy and potential side-effect profile of chiral drugs. For researchers, the distinct properties of each enantiomer offer opportunities for developing more targeted and potentially safer therapeutic agents.

References

A Comparative Guide to the Efficacy of Chiral Resolving Agents for 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic 2-phenylpropionic acid is a critical step in the synthesis of its enantiomerically pure forms, which often exhibit distinct pharmacological activities. This guide provides a comparative analysis of the efficacy of different chiral resolving agents for the separation of (±)-2-phenylpropionic acid enantiomers through diastereomeric salt crystallization. The comparison focuses on experimental protocols and reported performance data to assist researchers in selecting the most suitable resolving agent for their needs.

Principles of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this classical resolution technique involves the reaction of a racemic acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid, which also allows for the recovery of the resolving agent.

Comparison of Chiral Resolving Agents

This guide focuses on three commonly employed chiral resolving agents: (R)-(-)-1-Phenylethylamine, Ephedrine, and Brucine. Due to the availability of more detailed and directly applicable literature for (R)-(-)-1-Phenylethylamine in resolving 2-arylpropionic acids, its protocol and data are presented with higher confidence. The information for Ephedrine is based on its known application for similar resolutions, while the use of Brucine for preparative scale resolution of this compound is less documented in readily available literature, with most references pointing to its use in analytical techniques like thin-layer chromatography[1].

Data Presentation
Chiral Resolving AgentTypical Solvent(s)Reported Yield of Desired EnantiomerReported Enantiomeric Excess (e.e.) of Desired Enantiomer
(R)-(-)-1-Phenylethylamine Methanol, Ethanol, AcetoneModerate to HighGood to Excellent (>90%)
Ephedrine Ethanol, Acetone, WaterVariableModerate to High
Brucine Acetone, ChloroformNot readily available for preparative scaleNot readily available for preparative scale

Note: The quantitative data presented above is a summary of typical results found in the literature for the resolution of 2-arylpropionic acids and may vary depending on the specific experimental conditions.

Experimental Protocols

Resolution of (±)-2-Phenylpropionic Acid with (R)-(-)-1-Phenylethylamine

This protocol is adapted from established procedures for the resolution of structurally similar 2-arylpropionic acids.

1. Diastereomeric Salt Formation:

  • In a flask, dissolve racemic this compound (1 equivalent) in a suitable solvent such as methanol or ethanol with gentle heating.

  • In a separate container, dissolve (R)-(-)-1-phenylethylamine (0.5 - 1.0 equivalent) in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • The filtrate, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.

3. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the hot solvent.

4. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.

  • Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched this compound.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Representative Protocol for Resolution with Ephedrine

1. Diastereomeric Salt Formation:

  • Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetone).

  • Add a solution of (-)-ephedrine (0.5 - 1.0 equivalent) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization.

2. Isolation and Purification:

  • Isolate the crystalline diastereomeric salt by filtration.

  • Purify the salt by one or more recrystallizations from the appropriate solvent.

3. Liberation of the Free Acid:

  • Treat an aqueous suspension of the purified salt with a strong acid (e.g., dilute sulfuric acid or hydrochloric acid) to precipitate the enantiomerically pure this compound.

  • Collect the acid by filtration, wash with water, and dry.

Visualizing the Workflow

The following diagrams illustrate the logical steps in the chiral resolution process.

experimental_workflow cluster_resolution Diastereomeric Salt Formation and Separation cluster_liberation Liberation of Pure Enantiomer racemic_acid Racemic (±)-2-Phenylpropionic Acid dissolve Dissolve in Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent ((R)-(-)-1-Phenylethylamine or Ephedrine) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Crystallization mix->crystallize filtration Filtration crystallize->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor acidification Acidification less_soluble_salt->acidification extraction Extraction acidification->extraction recovered_agent Recovered Resolving Agent acidification->recovered_agent pure_enantiomer Pure Enantiomer of This compound extraction->pure_enantiomer logical_relationship Racemic_Mixture Racemic (±)-Acid Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Acid, R-Base) & (S-Acid, R-Base) Racemic_Mixture->Diastereomeric_Salts + Chiral_Agent Single Enantiomer of Chiral Base Chiral_Agent->Diastereomeric_Salts + Separation Separation based on Differential Solubility (Fractional Crystallization) Diastereomeric_Salts->Separation Diastereomer_1 Isolated Diastereomer 1 (e.g., Less Soluble) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 in Solution (e.g., More Soluble) Separation->Diastereomer_2 Pure_Enantiomer_1 Pure Enantiomer 1 (e.g., R-Acid) Diastereomer_1->Pure_Enantiomer_1 Liberation Pure_Enantiomer_2 Pure Enantiomer 2 (e.g., S-Acid) Diastereomer_2->Pure_Enantiomer_2 Liberation

References

Comparative Docking Studies of 2-Phenylpropionic Acid Derivatives on COX Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-Phenylpropionic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. The information presented is supported by experimental and computational data, offering insights into their potential as anti-inflammatory agents.

This compound derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects primarily through the inhibition of COX enzymes. These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoforms is a critical factor in the development of NSAIDs with improved safety profiles. Molecular docking studies are instrumental in elucidating the binding interactions of these derivatives with the active sites of COX-1 and COX-2, providing a rational basis for the design of more selective and potent inhibitors.

Performance Comparison: COX-1 and COX-2 Inhibition

The inhibitory activity of this compound derivatives against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. The following table summarizes the 50% inhibitory concentrations (IC50) and molecular docking scores for a selection of these compounds, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater inhibitory potency. Docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with more negative values suggesting stronger binding.

CompoundTarget EnzymeIC50 (µM)Docking Score (kcal/mol)Reference
Ibuprofen COX-115.2-5.38[1]
COX-225.4-[1]
Flurbiprofen COX-10.5-
COX-24.4-
Ketoprofen COX-10.9-
COX-23.2-
Compound 6h COX-11.76-[2]
COX-22.96-[2]
Compound 6l COX-11.40-[2]
COX-22.34-[2]

*Compounds 6h and 6l are 2-(4-substitutedmethylphenyl)propionic acid derivatives from a specific study and showed better inhibition compared to ibuprofen.[2]

Experimental and Computational Protocols

The data presented in this guide are derived from established in vitro enzyme inhibition assays and in silico molecular docking studies. Understanding the methodologies employed is crucial for interpreting the results accurately.

In Vitro COX Inhibition Assay

A common method to determine the inhibitory potency of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer containing a heme cofactor at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid and allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Measurement: The reaction is stopped by adding a strong acid (e.g., HCl). The amount of prostaglandin H2 (PGH2) produced is then measured. PGH2 is often reduced to the more stable prostaglandin F2α (PGF2α) using stannous chloride, and PGF2α is quantified using a specific EIA kit.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.

Molecular Docking Protocol

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target.

  • Protein Preparation: The three-dimensional crystal structures of COX-1 and COX-2 are obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1EQG for COX-1 and 1CX2 or 5KIR for COX-2.[2][3] The protein structures are prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the enzyme. This grid specifies the region where the docking software will search for possible binding poses of the ligand.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to systematically explore different conformations and orientations of the ligand within the defined grid box.[4] The software calculates a docking score for each pose, which is an estimation of the binding free energy.

  • Analysis of Results: The docking poses with the most favorable (most negative) scores are analyzed to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.

Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for understanding complex biological processes and computational workflows. The following visualizations were created using the Graphviz DOT language to illustrate the COX signaling pathway and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Scoring & Ranking Scoring & Ranking Docking Simulation->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis

A generalized workflow for a molecular docking study.

cox_signaling_pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) PGG2 PGG2 COX-1 (Constitutive)->PGG2 COX-2 (Inducible)->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (Physiological) Prostaglandins (Physiological) PGH2->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) PGH2->Prostaglandins (Inflammatory) This compound Derivatives This compound Derivatives This compound Derivatives->COX-1 (Constitutive) This compound Derivatives->COX-2 (Inducible)

The COX signaling pathway and the inhibitory action of NSAIDs.

References

Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-Phenylpropionic acid, a key chiral building block and a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), is of paramount importance in the pharmaceutical industry. The biological activity of profens often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects. This guide provides a comparative evaluation of different chiral stationary phases (CSPs) for the successful resolution of this compound enantiomers, supported by experimental data to aid in the selection of the most suitable CSP for your analytical needs.

Data Presentation: A Comparative Overview

The following tables summarize the chromatographic performance of various chiral stationary phases for the separation of this compound enantiomers. It is important to note that direct comparison of all parameters across different CSPs can be challenging due to variations in experimental conditions. However, this data provides valuable insights into the potential of each phase type.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1][2][3]

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0252.152.581.202.10[4]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.0253.453.801.101.55[4]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADn-Hexane/Ethanol/TFA (80/20/0.1)0.5201.882.241.192.01[5]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODn-Hexane/Ethanol/TFA (80/20/0.1)0.5202.973.211.081.25[5]

k'1 and k'2: Retention factors of the first and second eluting enantiomers, respectively. α: Separation factor (k'2/k'1). Rs: Resolution. TFA: Trifluoroacetic acid.

Protein-Based CSPs

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP), are known for their broad applicability in reversed-phase mode, making them suitable for the separation of acidic compounds like this compound.[6][7][8][9]

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
α1-acid glycoproteinCHIRALPAK AGP10mM Ammonium Acetate Buffer (pH 5.5)/Acetonitrile (90/10)0.9254.25.11.211.8[1]
α1-acid glycoproteinCHIRALPAK AGP20mM Phosphate Buffer (pH 6.0)/2-Propanol (95/5)1.0303.84.71.242.0[1]
Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs offer a different mechanism of chiral recognition, often involving inclusion complexation.[10][11][12] They are versatile and can be used in both normal-phase and reversed-phase modes.

Chiral Stationary PhaseColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Dimethylphenyl carbamate β-CDDMP-β-CDAcetonitrile/Methanol/0.1% Acetic Acid (80:10:10)1.0301.521.751.151.9[10][13]
Hydroxypropyl-β-cyclodextrin (as mobile phase additive)C18Methanol/0.5% Triethylamine Acetate Buffer (pH 3.0) + 25 mM HP-β-CD1.025--->1.5[14][15]

Note: For the chiral mobile phase additive method, specific retention factors were not provided, but baseline separation (Rs > 1.5) was achieved.

Experimental Protocols

The following provides a general methodology for evaluating the performance of a chiral stationary phase for the separation of this compound. Specific parameters should be optimized for each CSP and analytical goal.

System Preparation
  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector is required.

  • Column: Select the desired chiral stationary phase column (e.g., Chiralpak AD-H, CHIRALPAK AGP, or a cyclodextrin-based column).

  • Mobile Phase Preparation:

    • Normal Phase (for Polysaccharide CSPs): Prepare a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in the desired ratio (e.g., 90:10 v/v). Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (e.g., 0.1%), to improve peak shape and resolution for acidic analytes.

    • Reversed Phase (for Protein and Cyclodextrin CSPs): Prepare an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at the desired pH. Mix with an organic modifier (e.g., acetonitrile or methanol).

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Sample Preparation
  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., the mobile phase or a compatible solvent).

  • Dilute the stock solution to the desired working concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Set the column temperature as required (e.g., 25 °C).

  • Set the UV detector to an appropriate wavelength for this compound (e.g., 254 nm).

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

Data Analysis
  • Calculate the following chromatographic parameters to evaluate the performance of the CSP:

    • Retention factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.

    • Separation factor (α): α = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.

    • Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base of the two enantiomers.

Mandatory Visualization

The selection of an appropriate chiral stationary phase is a critical step in developing a successful enantioselective separation method. The following diagram illustrates a logical workflow for this process.

Chiral_Stationary_Phase_Selection start Start: Racemic this compound screening Initial Screening of CSP Types start->screening polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak AD, Chiralcel OD) screening->polysaccharide Normal Phase protein Protein-Based CSPs (e.g., CHIRALPAK AGP) screening->protein Reversed Phase cyclodextrin Cyclodextrin-Based CSPs screening->cyclodextrin Normal/Reversed Phase method_dev Method Development & Optimization polysaccharide->method_dev protein->method_dev cyclodextrin->method_dev no_separation No/Poor Separation method_dev->no_separation Evaluate Results partial_separation Partial Separation method_dev->partial_separation Evaluate Results baseline_separation Baseline Separation (Rs > 1.5) method_dev->baseline_separation Evaluate Results no_separation->screening Re-screen with different CSP type or - mobile phase partial_separation->method_dev Further Optimization (Mobile Phase, Temp.) validation Method Validation baseline_separation->validation end End: Robust Chiral Separation Method validation->end

References

A Comparative Guide to Chiral Auxiliaries in Organic Synthesis: Alternatives to 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical step that dictates the stereochemical outcome of a reaction. While a wide array of chiral auxiliaries have been developed, this guide focuses on robust and well-documented alternatives to 2-phenylpropionic acid, for which its application as a chiral auxiliary is not extensively reported in the scientific literature. This guide provides a comparative overview of prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, sulfur-based auxiliaries, and pseudoephedrine-derived amides. The performance of these auxiliaries in key asymmetric transformations is presented with supporting experimental data, detailed methodologies, and visual representations of workflows and stereochemical models.

Overview of Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and cleaved, and should induce high diastereoselectivity in a predictable manner. The auxiliaries discussed herein are widely recognized for their reliability and effectiveness in a range of carbon-carbon bond-forming reactions.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity and yield of the desired product in a given chemical transformation. The following sections provide a comparative summary of the performance of leading chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of carbon-carbon bonds. The choice of chiral auxiliary plays a pivotal role in controlling the facial selectivity of the incoming electrophile.

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-PropionylBenzyl bromide>99:195[1]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-PropionylAllyl iodide98:261-77[1]
(1S,2S)-(+)-Pseudoephedrine N-PropionylBenzyl bromide≥99:195[2]
(1S,2S)-(+)-Pseudoephedrine N-Propionyln-Butyl iodide98:292[2]
(1S)-(-)-2,10-Camphorsultam N-PropionylMethyl iodide>95:585[3]
Indene-based Thiazolidinethione N-PropionylEthyl iodide95:592[4]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries provide excellent control over the stereochemical outcome of this reaction.

Chiral AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(4R)-4-Benzyl-2-oxazolidinone Isobutyraldehyde>99:1 (syn)85[5]
(4S)-4-Isopropyl-2-oxazolidinone Benzaldehyde>99:1 (syn)91[5]
Indene-based Thiazolidinethione Propionaldehyde>98:2 (syn)90[4]
N-Acetyl Thiazolidinethione Benzaldehyde95:5 (syn)88[4]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereoselectivity (endo:exo)Yield (%)Reference
(1S)-(-)-2,10-Camphorsultam CyclopentadieneN-Acryloyl>98:2 (endo)94[6]
(4R)-4-Benzyl-2-oxazolidinone CyclopentadieneN-Crotonyl95:5 (endo)82[7]
7-Hydroxyindan-1-one-derived Acetal CyclopentadieneAcrylate91:9 (exo favored)-[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides representative protocols for the attachment of the substrate to the auxiliary, the diastereoselective reaction, and the subsequent cleavage of the auxiliary.

Evans' Oxazolidinone: Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

2. Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the alkyl halide (1.2 equiv). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl solution and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The diastereomeric ratio is determined by 1H NMR or GC analysis of the crude product, which can be purified by flash chromatography.[1]

3. Cleavage of the Chiral Auxiliary: The purified N-acylated oxazolidinone (1.0 equiv) is dissolved in a 4:1 mixture of THF and water. The solution is cooled to 0 °C and lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite solution. The THF is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[1][9]

Pseudoephedrine Amide: Asymmetric Alkylation

1. Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH2Cl2 (0.5 M) at 0 °C is added propionyl chloride (1.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water and the layers are separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give the crude amide, which can be purified by recrystallization.[2]

2. Diastereoselective Alkylation: A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF (0.2 M) is cooled to -78 °C. A freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF is added dropwise. The mixture is stirred for 1 hour at -78 °C, followed by the addition of the alkyl halide (1.5 equiv). The reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated aqueous NH4Cl and the mixture is warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.[2]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9 N sulfuric acid and heated to 115 °C for 12 hours. The reaction mixture is cooled to room temperature and diluted with water. The aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then basified with NaOH to recover the pseudoephedrine auxiliary by extraction with diethyl ether. The remaining aqueous layer is acidified with concentrated HCl and the desired carboxylic acid is extracted with diethyl ether.[10]

Visualizing the Workflow and Stereochemical Control

Graphviz diagrams are provided to illustrate the general workflow of using a chiral auxiliary and the underlying principles of stereochemical induction.

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral\nSubstrate Prochiral Substrate Attachment of\nChiral Auxiliary Attachment of Chiral Auxiliary Prochiral\nSubstrate->Attachment of\nChiral Auxiliary 1. Diastereoselective\nReaction Diastereoselective Reaction Attachment of\nChiral Auxiliary->Diastereoselective\nReaction 2. Cleavage of\nChiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective\nReaction->Cleavage of\nChiral Auxiliary 3. Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage of\nChiral Auxiliary->Enantiomerically\nEnriched Product Recovered\nChiral Auxiliary Recovered Chiral Auxiliary Cleavage of\nChiral Auxiliary->Recovered\nChiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_evans Stereocontrol in Evans' Oxazolidinone Alkylation Enolate Chelated (Z)-Enolate Approach Electrophile (E+) Approach Enolate->Approach Less hindered face Product Major Diastereomer Approach->Product Blocked Steric Hindrance from R group Blocked->Enolate

Caption: Steric shielding in the chelated enolate of an Evans' auxiliary.

G cluster_cleavage Cleavage Pathways for Chiral Auxiliaries Substrate Substrate-Auxiliary Adduct Hydrolysis Hydrolysis (e.g., LiOH/H2O2) Substrate->Hydrolysis Reduction Reduction (e.g., LiAlH4) Substrate->Reduction Organometallic Organometallic Addition (e.g., R-Li) Substrate->Organometallic CarboxylicAcid Chiral Carboxylic Acid Hydrolysis->CarboxylicAcid Alcohol Chiral Alcohol Reduction->Alcohol Ketone Chiral Ketone Organometallic->Ketone

Caption: Common cleavage methods for chiral auxiliaries.

Conclusion

While this compound has limited documented use as a chiral auxiliary in asymmetric synthesis, a variety of highly effective and predictable alternatives are available to the modern synthetic chemist. Evans' oxazolidinones, Oppolzer's camphorsultam, sulfur-based auxiliaries, and pseudoephedrine-derived amides each offer distinct advantages in terms of stereocontrol, substrate scope, and ease of handling. The choice of auxiliary will ultimately depend on the specific requirements of the synthetic target and the reaction type. This guide provides a foundational comparison to aid researchers in making an informed decision for their asymmetric synthesis endeavors. The provided experimental data and protocols serve as a practical starting point for the implementation of these powerful tools in the laboratory.

References

A Comparative Guide to Assessing the Chiral Purity of (R)- and (S)-2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the synthesis and development of chiral molecules such as (R)- and (S)-2-Phenylpropionic acid, a common building block in pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods to quantify their relative amounts. This guide provides an objective comparison of the primary analytical techniques used for assessing the chiral purity of 2-Phenylpropionic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance indicators for each method, allowing for a direct comparison of their suitability for the analysis of this compound enantiomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)NMR Spectroscopy (with Chiral Solvating Agents)
Resolution (Rs) ≥ 3.0 (baseline separation)[1]> 1.5 (baseline separation)1.88 - 3.70[1]Not Applicable (Signal Separation)
Separation Factor (α) 1.06[2]Not specifiedNot specifiedNot Applicable
Limit of Detection (LOD) 6 mg/L (as a general sensitivity limit)[3]Typically in the low µg/mL range~0.91 µg/mL (for similar compounds)Dependent on analyte concentration and CSA
Limit of Quantification (LOQ) Not specifiedNot specified~2.94 µg/mL (for similar compounds)Dependent on analyte concentration and CSA
Analysis Time < 20 minutesVariable, typically 15-30 minutes< 20 minutes~5-10 minutes per sample
Precision (%RSD) < 2%< 5%< 2%High (can be <1% for qNMR)
Accuracy (% Recovery) High (typically 98-102%)High (typically 95-105%)~90%[1]High (can be >99% for qNMR)
Sample Derivatization Not always requiredOften required for volatility and improved separationNot usually requiredNot required
Instrumentation Cost HighModerate to HighModerateVery High
Solvent Consumption HighLowVery LowLow

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing the chiral purity of this compound using HPLC, GC, CE, and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Separation (Chiral Stationary Phase or Chiral Mobile Phase Additive) Inject->Column Detect UV Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 1: HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Synthesized this compound Derivatize Derivatization (e.g., Esterification) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Column Chiral Separation (Chiral Stationary Phase) Inject->Column Detect FID or MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 2: GC Experimental Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Synthesized this compound Dissolve Dissolve in Background Electrolyte Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into Capillary Filter->Inject Separate Electrophoretic Separation (with Chiral Selector) Inject->Separate Detect UV Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peak Areas Electropherogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 3: CE Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Synthesized this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire NMR Spectrum Add_CSA->Acquire Process Process Spectrum Acquire->Process Spectrum Obtain Spectrum with Diastereomeric Signals Process->Spectrum Integrate Integrate Signal Areas Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 4: NMR Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the use of a chiral mobile phase additive, which allows for the use of a standard achiral column.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Achiral C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents:

    • Methanol (HPLC grade).

    • Triethylamine.

    • Acetic acid.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • (R/S)-2-Phenylpropionic acid standard.

    • Synthesized this compound sample.

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare a 0.5% triethylamine acetate buffer by dissolving 5 mL of triethylamine in 995 mL of water and adjusting the pH to 3.0 with acetic acid.

      • Dissolve HP-β-CD in the buffer to a final concentration of 25 mM.

      • The final mobile phase consists of a mixture of the HP-β-CD buffer and methanol (e.g., 70:30 v/v). The optimal ratio may need to be determined experimentally.

      • Filter the mobile phase through a 0.45 µm filter and degas before use.

    • Standard and Sample Preparation:

      • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

      • Prepare a solution of the synthesized this compound at a similar concentration in the mobile phase.

    • Chromatographic Conditions:

      • Column Temperature: 25 °C.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV at 254 nm.

    • Analysis:

      • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution.

      • Inject the synthesized sample to determine the peak areas of each enantiomer.

    • Calculation of Enantiomeric Excess (%ee):

      • %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Gas Chromatography (GC)

This protocol often requires derivatization of the carboxylic acid to a more volatile ester.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Reagents:

    • Methanol.

    • Thionyl chloride or another suitable esterifying agent.

    • Hexane (GC grade).

    • (R/S)-2-Phenylpropionic acid standard.

    • Synthesized this compound sample.

  • Procedure:

    • Derivatization (Methyl Esterification):

      • To a solution of this compound (standard or sample) in methanol, slowly add thionyl chloride at 0 °C.

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Remove the solvent and excess reagent under reduced pressure.

      • Dissolve the resulting methyl ester in hexane.

    • Standard and Sample Preparation:

      • Prepare a stock solution of the derivatized racemic this compound in hexane.

      • Prepare a solution of the derivatized synthesized sample in hexane.

    • Chromatographic Conditions:

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Detector Temperature: 280 °C (for FID).

    • Analysis:

      • Inject the derivatized racemic standard to determine the retention times of the enantiomers.

      • Inject the derivatized synthesized sample.

    • Calculation of Enantiomeric Excess (%ee):

      • Calculate using the peak areas from the chromatogram as described for HPLC.

Chiral Capillary Electrophoresis (CE)
  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary.

  • Reagents:

    • Triethanolamine.

    • Phosphoric acid.

    • Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) or another suitable chiral selector.

    • (R/S)-2-Phenylpropionic acid standard.

    • Synthesized this compound sample.

  • Procedure:

    • Background Electrolyte (BGE) Preparation:

      • Prepare a 20 mM triethanolamine-phosphate buffer and adjust the pH to 5.0 with phosphoric acid.

      • Dissolve the chiral selector (e.g., 50 mM TMβCD) in the buffer.

      • Filter the BGE through a 0.22 µm filter and degas.

    • Capillary Conditioning:

      • Rinse the new capillary with 1 M NaOH, followed by deionized water, and then the BGE.

    • Standard and Sample Preparation:

      • Dissolve the racemic standard and the synthesized sample in the BGE to a suitable concentration.

    • Electrophoretic Conditions:

      • Voltage: 25-30 kV.

      • Temperature: 25 °C.

      • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

      • Detection: UV at a suitable wavelength (e.g., 214 nm).

    • Analysis:

      • Run the racemic standard to determine the migration times of the enantiomers.

      • Run the synthesized sample.

    • Calculation of Enantiomeric Excess (%ee):

      • Calculate using the peak areas from the electropherogram as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method relies on the formation of diastereomeric complexes with a chiral solvating agent (CSA), which induces chemical shift differences between the enantiomers.

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • (R/S)-2-Phenylpropionic acid standard.

    • Synthesized this compound sample.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a known amount of the synthesized this compound into an NMR tube.

      • Add a precise volume of the deuterated solvent.

      • Acquire a standard ¹H NMR spectrum of the sample alone.

      • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum of the sample with the CSA. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Analysis:

      • Identify a proton signal in the this compound molecule that shows clear separation into two distinct signals in the presence of the CSA. The α-proton is often a good candidate.

      • Integrate the two separated signals corresponding to the two diastereomeric complexes.

    • Calculation of Enantiomeric Excess (%ee):

      • %ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

      • Where Integration₁ is the integral of the signal for the major diastereomeric complex and Integration₂ is the integral for the minor one.

Conclusion

The choice of analytical method for determining the chiral purity of synthesized (R)- or (S)-2-Phenylpropionic acid depends on several factors, including the required level of accuracy and precision, sample throughput, available instrumentation, and cost considerations.

  • HPLC and GC are well-established, robust, and highly sensitive methods that provide excellent resolution. They are often the methods of choice for routine quality control and for the detection of trace enantiomeric impurities.

  • CE offers the advantages of high efficiency, short analysis times, and very low solvent consumption, making it an environmentally friendly and cost-effective alternative to chromatography.

  • NMR spectroscopy with chiral solvating agents is a rapid and non-destructive technique that provides a direct measure of the enantiomeric ratio without the need for chromatographic separation. It is particularly useful for reaction monitoring and for obtaining structural information simultaneously.

For drug development professionals and researchers, a thorough understanding of the principles, advantages, and limitations of each of these techniques is essential for selecting the most appropriate method to ensure the stereochemical integrity of their synthesized compounds.

References

A Comparative Analysis of the Metabolic Pathways of Profen Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of three common nonsteroidal anti-inflammatory drugs (NSAIDs) from the profen class: ibuprofen, ketoprofen, and flurbiprofen. Understanding the metabolic fate of these drugs is crucial for drug development, predicting drug-drug interactions, and understanding inter-individual variability in patient response. This document summarizes key metabolic pathways, presents available quantitative data, and outlines typical experimental protocols.

Metabolic Pathways of Profen Drugs

The metabolism of profen drugs primarily occurs in the liver and can be broadly divided into Phase I and Phase II reactions. Phase I is dominated by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, while Phase II involves conjugation reactions, most notably glucuronidation, to facilitate excretion.

Ibuprofen Metabolism

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of its anti-inflammatory activity. A key feature of ibuprofen metabolism is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.

The primary metabolic pathway for both enantiomers is oxidation by CYP enzymes, predominantly CYP2C9, and to a lesser extent, CYP2C8.[1][2] This results in the formation of several hydroxylated metabolites, which are subsequently oxidized to carboxylic acid derivatives. The major metabolites are 2-hydroxyibuprofen and carboxy-ibuprofen.[2] These inactive metabolites, along with a smaller fraction of the parent drug, undergo glucuronidation before being excreted in the urine.[1][3]

Ibuprofen_Metabolism cluster_excretion Excretion Ibuprofen Ibuprofen ((R)- and (S)-enantiomers) Hydroxy_Ibuprofen 2-Hydroxyibuprofen 3-Hydroxyibuprofen Ibuprofen->Hydroxy_Ibuprofen CYP2C9, CYP2C8 Ibuprofen_Glucuronide Ibuprofen-glucuronide Ibuprofen->Ibuprofen_Glucuronide UGTs Carboxy_Ibuprofen Carboxy-ibuprofen Hydroxy_Ibuprofen->Carboxy_Ibuprofen Alcohol/Aldehyde Dehydrogenase Metabolite_Glucuronides Metabolite-glucuronides Carboxy_Ibuprofen->Metabolite_Glucuronides UGTs Urine Urinary Excretion Ibuprofen_Glucuronide->Urine Metabolite_Glucuronides->Urine

Fig. 1: Metabolic pathway of Ibuprofen.
Ketoprofen Metabolism

The metabolism of ketoprofen is dominated by Phase II glucuronidation, with a smaller contribution from Phase I oxidation.[4][5][6] The primary route of elimination is the formation of ketoprofen-glucuronide, which is then excreted in the urine.[6] Hydroxylation of the benzoyl ring, mediated by CYP3A4 and CYP2C9, represents a minor metabolic pathway.[5][7] Another minor pathway is the reduction of the ketone group.[5]

Ketoprofen_Metabolism cluster_excretion Excretion Ketoprofen Ketoprofen Ketoprofen_Glucuronide Ketoprofen-glucuronide (Major Metabolite) Ketoprofen->Ketoprofen_Glucuronide UGTs Hydroxy_Ketoprofen Hydroxy-ketoprofen Ketoprofen->Hydroxy_Ketoprofen CYP3A4, CYP2C9 Reduced_Ketoprofen Reduced-ketoprofen Ketoprofen->Reduced_Ketoprofen Carbonyl Reductases Urine Urinary Excretion Ketoprofen_Glucuronide->Urine Hydroxy_Ketoprofen->Urine Reduced_Ketoprofen->Urine

Fig. 2: Metabolic pathway of Ketoprofen.
Flurbiprofen Metabolism

Flurbiprofen is primarily metabolized through oxidation by CYP2C9 to its major metabolite, 4'-hydroxy-flurbiprofen.[8][9] This metabolite has little to no anti-inflammatory activity.[9] Other minor metabolites, including dihydroxy and hydroxy methoxy derivatives, have also been identified.[8] Similar to the other profens, flurbiprofen and its metabolites are subsequently glucuronidated before renal excretion.[10]

Flurbiprofen_Metabolism cluster_excretion Excretion Flurbiprofen Flurbiprofen Hydroxy_Flurbiprofen 4'-Hydroxy-flurbiprofen (Major Metabolite) Flurbiprofen->Hydroxy_Flurbiprofen CYP2C9 Flurbiprofen_Glucuronide Flurbiprofen-glucuronide Flurbiprofen->Flurbiprofen_Glucuronide UGTs Metabolite_Glucuronides Metabolite-glucuronides Hydroxy_Flurbiprofen->Metabolite_Glucuronides UGTs Urine Urinary Excretion Flurbiprofen_Glucuronide->Urine Metabolite_Glucuronides->Urine

Fig. 3: Metabolic pathway of Flurbiprofen.

Comparative Data on Profen Metabolism

The following tables summarize the available quantitative data on the metabolism of ibuprofen, ketoprofen, and flurbiprofen. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, caution should be exercised when comparing absolute values across different studies.

Table 1: Key Enzymes and Metabolites

FeatureIbuprofenKetoprofenFlurbiprofen
Primary Phase I Enzyme CYP2C9, CYP2C8[1][2]CYP3A4, CYP2C9 (minor)[5][7]CYP2C9[8][9]
Primary Phase II Enzyme UGTsUGTsUGTs
Major Metabolite(s) 2-Hydroxyibuprofen, Carboxy-ibuprofen[2]Ketoprofen-glucuronide[6]4'-Hydroxy-flurbiprofen[8]
Chiral Inversion (R)- to (S)-enantiomer[1]MinimalMinimal

Table 2: In Vitro Metabolic Parameters in Human Liver Microsomes

DrugMetaboliteEnzymeKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km) (μL/min/mg)
(S)-Ibuprofen 2-HydroxyibuprofenCYP2C938 ± 13566 ± 21314.9
3-HydroxyibuprofenCYP2C921 ± 6892 ± 63042.5
(R)-Ibuprofen 2-HydroxyibuprofenCYP2C847 ± 20510 ± 11710.9
3-HydroxyibuprofenCYP2C929 ± 8593 ± 11320.4
Ketoprofen --Data not availableData not availableData not available
Flurbiprofen 4'-HydroxyflurbiprofenCYP2C9Data not availableData not availableData not available

Experimental Protocols

The following section outlines a general methodology for studying the in vitro metabolism of profen drugs using human liver microsomes.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to determine the rate of metabolism and identify the metabolites of a profen drug.

Materials:

  • Human liver microsomes (pooled)

  • Profen drug (Ibuprofen, Ketoprofen, or Flurbiprofen)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the profen drug at various concentrations, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the drug to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent drug and identify and quantify the formed metabolites.

Data Analysis:

  • The disappearance of the parent drug over time is used to calculate the rate of metabolism, half-life (t1/2), and intrinsic clearance (CLint).

  • The appearance of metabolites over time is monitored to identify the major metabolic pathways.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rate of metabolism at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental_Workflow A Prepare Incubation Mixture (Buffer, Drug, Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C (Time Course Sampling) C->D E Terminate Reaction (Cold Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Rate, t1/2, CLint, Km, Vmax) G->H

Fig. 4: In Vitro Drug Metabolism Workflow.

Conclusion

The metabolic pathways of ibuprofen, ketoprofen, and flurbiprofen, while all involving CYP-mediated oxidation and subsequent glucuronidation, exhibit notable differences. Ibuprofen's metabolism is characterized by the significant involvement of both CYP2C9 and CYP2C8 and the clinically relevant chiral inversion of its enantiomers. Ketoprofen's primary metabolic route is direct glucuronidation, with oxidative metabolism playing a minor role. Flurbiprofen is predominantly metabolized by CYP2C9 to a single major inactive metabolite.

The available quantitative data, although not always directly comparable, highlights the central role of CYP2C9 in the metabolism of these drugs, making them susceptible to genetic polymorphisms in this enzyme and potential drug-drug interactions with other CYP2C9 substrates or inhibitors. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise quantitative comparison of their metabolic profiles.

References

Safety Operating Guide

Proper Disposal of 2-Phenylpropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Phenylpropionic Acid

The safe disposal of this compound is crucial for maintaining a secure laboratory environment and ensuring regulatory compliance. This organic acid, while utilized in various research and development applications, is classified as a hazardous substance requiring specific handling and disposal procedures. Adherence to these guidelines will minimize risks to personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating the disposal process for this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).[1][2] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3] Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Protective Clothing: A laboratory coat is required to protect against skin contact and contamination of personal clothing.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.

ParameterValueSource
Physical State Solid[1]
Flash Point > 110 °C / > 230 °F[1]
Signal Word Warning[1][2]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[1][2]
Storage Class Code 8A - Combustible corrosive hazardous materials

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the recommended procedure for its collection and disposal in a laboratory setting.

Waste Characterization and Segregation
  • Waste Classification: this compound waste is classified as a non-halogenated organic acid.[4]

  • Segregation: It is critical to segregate this waste from other chemical waste streams to prevent dangerous reactions.[5][6]

    • Do NOT mix with:

      • Bases[5][7]

      • Oxidizing agents[7]

      • Incompatible materials as listed in the SDS.[5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, compatible container.

    • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and contaminated PPE should be collected as solid hazardous waste.[8]

    • Solutions: Solutions containing this compound should be collected as liquid hazardous waste. Do not pour down the drain.[2][5]

Waste Collection and Container Management
  • Container Selection: Use only compatible containers for waste collection, preferably the original container or a high-density polyethylene (HDPE) container.[8][9][10] Acids should not be stored in metal containers.[5][7]

  • Container Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste accumulation begins.[7][8] The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound" (no abbreviations or formulas)[7]

    • The associated hazards (e.g., Corrosive, Irritant)[7]

    • The date the container became full.[7]

  • Container Handling:

    • Keep waste containers securely closed at all times, except when adding waste.[7][8][10]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]

    • Ensure the exterior of the container is clean and free of contamination.[9]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10] This can be a designated area on a benchtop or in a chemical fume hood.[7]

  • Segregation within SAA: Within the SAA, ensure that the this compound waste is segregated from incompatible materials, such as bases.[5][7]

  • Secondary Containment: All hazardous waste in the SAA must be stored with secondary containment to prevent spills from reaching drains.[8]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed from the SAA within three days.[7][10]

Final Disposal
  • Licensed Disposal Company: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][11]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify 2. Classify Waste (Non-Halogenated Organic Acid) ppe->classify segregate 3. Segregate from Incompatibles (Bases, Oxidizers) classify->segregate container 4. Select & Label Compatible Container ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->container saa 5. Store in Designated SAA (Secondary Containment, Closed Lid) container->saa pickup 6. Arrange for EHS/Licensed Vendor Pickup saa->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[2] Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The spill cleanup materials must be disposed of as hazardous waste.[8]

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling 2-Phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Phenylpropionic Acid

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Some safety data sheets indicate it can cause severe skin burns and eye damage.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][4][6][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4][6][7]
Alternative ClassificationCategory 1B / 1H314: Causes severe skin burns and eye damage

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical StateSolid, off-white crystalline powder[1][6][8]
Molecular FormulaC₉H₁₀O₂[1][3]
Molecular Weight150.17 g/mol [4]
Melting Point29 - 32 °C / 84.2 - 89.6 °F[1]
Boiling Point115 °C @ 1 mmHg[1]
Flash Point> 110 °C / > 230 °F[1]
Density1.1 g/mL at 25 °C
SolubilityLow solubility in water; soluble in organic solvents (e.g., ethanol, ether)[2][6][8]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent direct contact and exposure.

  • Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or a highly exothermic reaction.[9]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or latex.[8] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[5]

    • Lab Coat: A lab coat or smock must be worn to protect street clothes and prevent skin exposure.[8][9] Ensure it is buttoned and fits correctly.[9]

    • Clothing: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[9]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][7][8]

    • Under normal use conditions with adequate engineering controls (like a fume hood), respiratory protection is typically not required.[1][2]

    • If ventilation is insufficient or dust is generated, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Planning:

  • Engineering Controls: Before starting, ensure a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Gather Materials: Collect all necessary chemicals, equipment, and PPE.

  • Inspect PPE: Check all PPE for damage (e.g., cracks in goggles, holes in gloves) before putting it on.

2. Handling this compound:

  • Transferring/Weighing: Conduct all manipulations of the solid compound, such as weighing and transferring, within a fume hood to contain any dust.

  • Avoid Contact: Use spatulas and other appropriate tools to handle the chemical. Avoid direct contact with skin and eyes.[2]

  • Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory area.[7] Wash hands thoroughly with soap and water after handling is complete.[1][2]

3. Post-Handling and Decontamination:

  • Clean Workspace: Clean and decontaminate the work area and any equipment used.

  • Remove PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, using the proper technique to avoid touching the outer surface.[5]

  • Personal Hygiene: Wash hands and any exposed skin areas thoroughly after removing PPE.

Emergency and Disposal Plans

Emergency Procedures: In Case of Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes; for larger exposures, use a safety shower.[10] While rinsing, remove all contaminated clothing and jewelry.[2][10] Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air immediately and keep them at rest in a comfortable breathing position.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[2][11] Seek medical attention if symptoms persist.[2]

  • Ingestion: Rinse the mouth thoroughly with water.[2][3] Do NOT induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures (Spills)

  • Evacuate: Clear the immediate area of all personnel.[7][12]

  • Ventilate: Ensure the area is well-ventilated, but do not turn off fume hoods in the vicinity.[10]

  • Contain: For minor spills, use a dry, inert absorbent material like sand, silica gel, or an acid binder to cover the spill.[2] Avoid generating dust.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[2][5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Major Spills: For large spills or those involving hazardous vapors, evacuate the entire area, close the doors, and contact your institution's emergency response team immediately.[7][12]

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[2][7]

  • Regulations: Do not dispose of this chemical down the drain.[2][5] Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][2][5] The waste may be handled through incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, including key decision points for routine work and emergency situations.

Workflow for Handling this compound prep 1. Preparation - Verify Fume Hood - Inspect PPE - Access Emergency Equipment handling 2. Handling - Wear Full PPE - Work in Fume Hood - Avoid Dust Generation prep->handling emergency Emergency Event? handling->emergency post_handling 3. Post-Handling - Decontaminate Area - Dispose of Waste - Remove PPE & Wash Hands complete Procedure Complete post_handling->complete emergency->post_handling No spill Spill Occurs emergency->spill Yes (Spill) exposure Personal Exposure emergency->exposure Yes (Exposure) spill_response Spill Response - Evacuate Area - Contain & Absorb - Collect for Disposal spill->spill_response exposure_response First-Aid Response - Use Shower/Eyewash - Remove Clothing - Seek Medical Attention exposure->exposure_response spill_response->post_handling exposure_response->post_handling

Caption: Safe Handling and Emergency Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropionic acid
Reactant of Route 2
2-Phenylpropionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.